Cl-C6-PEG4-C3-COOH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C18H35ClO6 |
|---|---|
Molecular Weight |
382.9 g/mol |
IUPAC Name |
6-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]hexanoic acid |
InChI |
InChI=1S/C18H35ClO6/c19-9-5-1-2-6-10-22-12-14-24-16-17-25-15-13-23-11-7-3-4-8-18(20)21/h1-17H2,(H,20,21) |
InChI Key |
DQFXVBKFPVKFQX-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCl)CCOCCOCCOCCOCCCCCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Cl-C6-PEG4-C3-COOH in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cl-C6-PEG4-C3-COOH is a bifunctional chemical linker integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of molecules designed for targeted protein degradation. Specifically, this linker is utilized in the creation of chloroalkane-containing PROTACs, commonly referred to as HaloPROTACs. These molecules are engineered to hijack the cell's natural protein disposal system to selectively eliminate proteins of interest, particularly those fused with a HaloTag. This guide provides an in-depth overview of the application of this compound in the context of HaloPROTACs, detailing the underlying mechanism, experimental protocols, and key quantitative data.
Core Concept: The HaloPROTAC System
The HaloPROTAC technology offers a powerful strategy for inducing the degradation of a target protein. It operates through the formation of a ternary complex involving the HaloPROTAC molecule, a target protein fused with a HaloTag, and an E3 ubiquitin ligase. The this compound linker plays a crucial role in this architecture by covalently connecting a ligand for an E3 ligase to a chloroalkane moiety.
The chloroalkane end of the linker irreversibly binds to the HaloTag fusion protein. Simultaneously, the other end of the PROTAC, which incorporates a ligand for an E3 ligase (such as Von Hippel-Lindau, VHL), recruits the E3 ligase machinery. This proximity, orchestrated by the PROTAC, leads to the ubiquitination of the HaloTag fusion protein, marking it for degradation by the 26S proteasome.
Quantitative Data Summary
The efficacy of HaloPROTACs synthesized using linkers like this compound can be quantified by parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following table summarizes key performance data for HaloPROTAC3, a well-characterized HaloPROTAC that utilizes a similar linker architecture, targeting a GFP-HaloTag7 fusion protein in HEK293 cells.
| Compound | Target Protein | Cell Line | Incubation Time (hours) | DC50 (nM) | Dmax (%) | Reference |
| HaloPROTAC3 | GFP-HaloTag7 | HEK293 | 24 | 19 ± 1 | 90 ± 1 | [1] |
Experimental Protocols
Detailed methodologies are critical for the successful synthesis and evaluation of HaloPROTACs. The following sections outline the key experimental procedures.
Synthesis of a HaloPROTAC using a this compound-type Linker
The synthesis of a HaloPROTAC involves the coupling of an E3 ligase ligand to the chloroalkane-PEG linker. The following is a representative protocol for the synthesis of HaloPROTAC3, which employs a similar linker.
Materials:
-
VHL ligand (e.g., a derivative of VH032)
-
Chloroalkane-PEG-acid linker (similar to this compound)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (Dimethylformamide)
-
Standard purification supplies (e.g., HPLC)
Procedure:
-
Dissolve the VHL ligand and the chloroalkane-PEG-acid linker in DMF.
-
Add HATU and DIPEA to the reaction mixture.
-
Stir the reaction at room temperature for a specified time (e.g., 12-24 hours) to allow for amide bond formation.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the crude product by reverse-phase HPLC to obtain the final HaloPROTAC.
-
Characterize the purified HaloPROTAC by mass spectrometry and NMR.
Cell-Based Degradation Assays
1. Cell Culture and Treatment:
-
Cell Line: HEK293 Flp-In cells stably expressing the target protein fused to HaloTag (e.g., GFP-HaloTag7) are commonly used.[1]
-
Culture Conditions: Maintain cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.[1]
-
Treatment: Plate cells in appropriate culture vessels (e.g., 96-well plates for high-throughput analysis). After allowing the cells to adhere, treat them with varying concentrations of the HaloPROTAC or vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24 hours).[1]
2. Quantification of Protein Degradation by Flow Cytometry (for fluorescently tagged proteins):
-
Principle: This method quantifies the reduction in fluorescence intensity of cells expressing a fluorescently tagged HaloTag fusion protein (e.g., GFP-HaloTag7) upon treatment with a HaloPROTAC.[1]
-
Procedure:
-
After treatment, detach the cells using trypsin.
-
Resuspend the cells in a suitable buffer (e.g., PBS).
-
Analyze the cell suspension by flow cytometry, measuring the fluorescence of the tagged protein (e.g., in the FITC channel for GFP).
-
Determine the mean fluorescence intensity for each treatment condition.
-
Normalize the data to the vehicle-treated control to calculate the percentage of protein degradation.
-
Plot the percentage of degradation against the HaloPROTAC concentration to determine the DC50 and Dmax values.
-
3. Quantification of Protein Degradation by Western Blotting:
-
Principle: This technique allows for the visualization and quantification of the target protein levels in cell lysates.
-
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the HaloTag or the target protein, and a primary antibody for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.
-
Visualizations
HaloPROTAC Mechanism of Action
Caption: Mechanism of HaloPROTAC-mediated protein degradation.
Experimental Workflow for HaloPROTAC Evaluation
Caption: Workflow for evaluating the efficacy of a HaloPROTAC.
Conclusion
The this compound linker is a valuable tool for the construction of HaloPROTACs, enabling the targeted degradation of HaloTag fusion proteins. This technical guide provides a foundational understanding of the application of this linker, supported by quantitative data and detailed experimental protocols. The HaloPROTAC system, facilitated by such linkers, offers a versatile and potent method for studying protein function and holds significant promise for the development of novel therapeutics. Researchers and drug development professionals can leverage these methodologies to design and evaluate new protein degraders for a wide range of biological targets.
References
The Strategic Role of Cl-C6-PEG4-C3-COOH as a PROTAC Linker: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new era in therapeutic intervention, shifting the paradigm from protein inhibition to targeted protein degradation. This technical guide delves into the core of PROTAC design, focusing on the instrumental role of the linker element, specifically the Cl-C6-PEG4-C3-COOH linker. This bifunctional molecule is integral to the synthesis of chloroalkane-containing PROTACs, more commonly known as HaloPROTACs, a versatile tool for inducing the degradation of HaloTag fusion proteins.[1] This guide will provide a comprehensive overview of its structure, function, and application, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Introduction to PROTACs and the Significance of the Linker
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[2] By hijacking the cell's natural ubiquitin-proteasome system, PROTACs facilitate the ubiquitination and subsequent degradation of the target protein.[2]
The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[3] Polyethylene glycol (PEG) linkers, such as this compound, are frequently employed in PROTAC design due to their ability to enhance solubility and provide conformational flexibility.[4]
Physicochemical Properties of this compound
The this compound linker possesses a unique combination of a chloroalkane moiety, a tetra-PEG chain, and a carboxylic acid terminus. This structure imparts specific properties that are advantageous for PROTAC synthesis and function:
| Property | Description | Reference |
| Structure | A chloro-C6 alkyl chain, a tetraethylene glycol (PEG4) spacer, and a C3 carboxylic acid. | |
| Molecular Formula | C18H35ClO7 | |
| Molecular Weight | 382.92 g/mol | |
| Functionality | The chloroalkane group serves as a reactive handle for covalent modification of proteins, particularly HaloTag fusions. The carboxylic acid provides a versatile point of attachment for an E3 ligase ligand through standard amide bond formation. | |
| Solubility | The PEG4 chain enhances the hydrophilicity of the resulting PROTAC, which can improve its solubility in aqueous media. | |
| Flexibility | The PEG linker provides rotational freedom, allowing the PROTAC to adopt an optimal conformation for the formation of a stable and productive ternary complex. |
Application in HaloPROTACs for Targeted Protein Degradation
The primary application of the this compound linker is in the construction of HaloPROTACs. These specialized PROTACs are designed to target proteins that have been genetically fused with the HaloTag protein. The chloroalkane end of the linker forms a covalent bond with the HaloTag, while the other end, conjugated to an E3 ligase ligand (e.g., a VHL or CRBN ligand), recruits the ubiquitination machinery. This system offers a powerful chemical genetics tool for studying the function of specific proteins by inducing their degradation in a controlled manner.
Quantitative Analysis of HaloPROTAC Efficacy
The efficacy of PROTACs is typically evaluated by two key parameters: the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes data from studies on HaloPROTACs, illustrating the impact of linker composition and length on degradation efficiency.
| HaloPROTAC | Target Protein | Linker Characteristics | DC50 (µM) | Dmax (%) | Cell Line | Reference |
| HaloPROTAC-E | SGK3-Halo | Optimized PEG-based linker | 0.003 - 0.01 | ~95 | HEK293 | |
| HaloPROTAC-E | Halo-VPS34 | Optimized PEG-based linker | 0.003 - 0.01 | ~95 | HEK293 | |
| HaloPROTAC3 | GFP-HaloTag7 | Intermediate length PEG-based linker | ~0.007 | >90 | HEK293 | |
| HaloPROTAC2 | GFP-HaloTag7 | Longer PEG-based linker | ~2.5 | ~70 | HEK293 | |
| HaloPROTACs 5, 6, 7 | GFP-HaloTag7 | Shorter linkers | - | <20 | HEK293 |
Note: While the exact composition of the linkers in these published HaloPROTACs may vary, they represent the class of chloroalkane-PEG linkers to which this compound belongs.
Experimental Protocols
Synthesis of a HaloPROTAC using this compound
This protocol outlines the general steps for synthesizing a HaloPROTAC by coupling the this compound linker with an amine-functionalized E3 ligase ligand (e.g., a VHL ligand derivative).
Materials:
-
This compound
-
Amine-functionalized E3 ligase ligand (e.g., (S,R,S)-AHPC-amine)
-
Peptide coupling reagent (e.g., HATU, HBTU)
-
Organic base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)
Procedure:
-
Activation of Carboxylic Acid: Dissolve this compound (1.0 eq) and the peptide coupling reagent (1.1 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Add the organic base (2.0-3.0 eq) to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amide Coupling: Add the amine-functionalized E3 ligase ligand (1.0-1.2 eq) to the reaction mixture.
-
Continue stirring the reaction at room temperature for 4-16 hours. Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS or TLC).
-
Work-up and Purification: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with aqueous solutions such as 5% LiCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the final HaloPROTAC.
-
Characterization: Confirm the identity and purity of the synthesized HaloPROTAC using techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Western Blotting for Protein Degradation Analysis
This protocol describes the quantification of target protein degradation in cells treated with a HaloPROTAC.
Materials:
-
Cultured cells expressing the HaloTag-fusion protein of interest
-
HaloPROTAC compound
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Primary antibody against the HaloTag or the target protein
-
Loading control antibody (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding and Treatment: Seed the cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the HaloPROTAC or with DMSO as a vehicle control for a specified period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein quantification assay.
-
SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection and Analysis: After further washing, apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.
Visualization of PROTAC-Mediated Degradation and Signaling
The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanism of action of a HaloPROTAC and its potential impact on a signaling pathway.
Caption: Mechanism of HaloPROTAC-induced protein degradation.
Caption: PROTAC-mediated degradation of PI3K affecting downstream signaling.
Conclusion
The this compound linker is a valuable chemical tool for the construction of potent and effective HaloPROTACs. Its well-defined structure, incorporating a chloroalkane for HaloTag targeting and a PEGylated chain for improved physicochemical properties, makes it a cornerstone in the field of targeted protein degradation using chemical genetics. The ability to systematically vary linker length and composition, as demonstrated in studies with HaloPROTACs, underscores the critical role of the linker in optimizing degradation efficiency. This guide provides researchers with the foundational knowledge and practical protocols to effectively utilize this linker in their endeavors to explore and modulate the cellular proteome.
References
- 1. Rapid and Reversible Knockdown of Endogenously Tagged Endosomal Proteins via an Optimized HaloPROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HaloPROTAC3 | Small Molecule Protein Degrader | Protein Knockout Studies [promega.com]
- 4. HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core of Connection: An In-depth Technical Guide to PEG Linkers in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation (TPD), the selective removal of disease-causing proteins offers a transformative therapeutic paradigm. Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful modality, acting as molecular bridges to bring a target protein in proximity to an E3 ubiquitin ligase, thereby hijacking the cell's own ubiquitin-proteasome system for targeted degradation. While the warhead (targeting the protein of interest) and the E3 ligase ligand are critical for specificity, the linker connecting these two moieties is far from a passive spacer. Among the various linker chemistries, polyethylene glycol (PEG) linkers have garnered significant attention due to their unique physicochemical properties that profoundly influence the efficacy and drug-like attributes of PROTACs. This guide provides a comprehensive technical overview of the pivotal role of PEG linkers in TPD, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms and workflows.
The Multifaceted Role of PEG Linkers in PROTAC Design
A PROTAC's efficacy hinges on the formation of a stable and productive ternary complex between the target protein, the PROTAC itself, and an E3 ligase.[1][2] The linker is a critical determinant in orchestrating this interaction. PEG linkers, composed of repeating ethylene glycol units, offer a unique combination of properties that make them highly attractive for PROTAC design.[2][3][4]
Key Advantages of PEG Linkers:
-
Enhanced Solubility: PROTACs are often large, complex molecules with a tendency towards poor aqueous solubility. The inherent hydrophilicity of the PEG chain can significantly improve the solubility of the entire PROTAC molecule, which is crucial for its handling, formulation, and bioavailability.
-
Biocompatibility and Low Immunogenicity: PEG is a well-established biocompatible polymer with low toxicity and immunogenicity, making it a safe and suitable component for therapeutic agents.
-
Tunable Length and Flexibility: The length of the PEG linker can be precisely controlled by varying the number of ethylene glycol units. This allows for systematic optimization of the distance between the target protein and the E3 ligase to achieve a productive ternary complex geometry. The flexibility of the PEG chain can also be advantageous in allowing the PROTAC to adopt a favorable conformation for binding.
-
Improved Pharmacokinetics: PEGylation is a known strategy to improve the pharmacokinetic properties of drugs by increasing their half-life and reducing clearance. While the impact on PROTACs is still being extensively studied, the hydrophilic nature of PEG linkers can influence a PROTAC's absorption, distribution, metabolism, and excretion (ADME) profile.
Quantitative Impact of PEG Linker Length on PROTAC Performance
The length of the PEG linker is a critical parameter that must be empirically optimized for each target protein and E3 ligase pair. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase. The optimal linker length is crucial for achieving high degradation efficiency, as measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
Below are tables summarizing the impact of PEG linker length on the degradation efficiency of various PROTACs, compiled from published literature.
| PROTAC | Target Protein | E3 Ligase | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| BTK Degrader Series | BTK | CRBN | PEG | ~15 (4 PEG units) | Potent | High | Mino Cells |
| BTK | CRBN | PEG | <15 (<4 PEG units) | Reduced Potency | Lower | Mino Cells | |
| TBK1 Degrader Series | TBK1 | VHL | Alkyl/PEG | 21 | 3 | 96 | Not Specified |
| TBK1 | VHL | Alkyl/PEG | 29 | 292 | 76 | Not Specified | |
| TBK1 | VHL | Alkyl/PEG | <12 | No Degradation | - | Not Specified |
Table 1: Impact of Linker Length on PROTAC Degradation Efficacy. This table provides a comparative view of how varying the linker length, often by changing the number of PEG units, affects the degradation potency (DC50) and efficacy (Dmax) of PROTACs targeting Bruton's tyrosine kinase (BTK) and TANK-binding kinase 1 (TBK1). Data is illustrative and compiled from various sources in the literature.
| PROTAC | Target Protein | E3 Ligase | Linker Composition | Permeability (10⁻⁶ cm/s) |
| AR Degrader Series | AR | CRBN | Alkyl | High |
| AR | CRBN | PEG | Lower | |
| AR | VHL | PEG | Efflux Observed |
Table 2: Influence of Linker Composition on PROTAC Permeability. This table highlights how the inclusion of a PEG linker can affect the cell permeability of Androgen Receptor (AR) targeting PROTACs. While PEG can enhance solubility, it may also impact passive diffusion across the cell membrane.
Visualizing the Core Processes
To better understand the mechanisms and workflows involved in the study of PEG-linked PROTACs, the following diagrams have been generated using the Graphviz DOT language.
Caption: PROTAC-mediated protein degradation pathway.
References
An In-Depth Technical Guide to Cl-C6-PEG4-C3-COOH for PROTAC Synthesis
For researchers, scientists, and drug development professionals venturing into the field of Proteolysis Targeting Chimeras (PROTACs), the selection of an appropriate linker is a critical determinant of success. This guide provides a comprehensive overview of a specific bifunctional linker, Cl-C6-PEG4-C3-COOH , with a focus on its application in the synthesis of HaloPROTACs, a model system for studying targeted protein degradation.
Introduction to this compound as a PROTAC Linker
This compound is a hetero-bifunctional linker that incorporates a chloroalkane moiety, a polyethylene glycol (PEG) chain, and a carboxylic acid functional group. This specific architecture makes it particularly well-suited for the synthesis of PROTACs designed to target proteins that have been fused with a HaloTag.
The key features of this linker are:
-
Chloroalkane (Cl-C6): This hexyl chloride chain serves as the "warhead" that covalently binds to the HaloTag protein, a modified bacterial dehalogenase widely used as a fusion tag in cellular biology. This irreversible binding ensures a stable interaction with the target protein.
-
Polyethylene Glycol (PEG4): The tetra-ethylene glycol spacer is a hydrophilic chain that enhances the solubility and cell permeability of the resulting PROTAC molecule. The length of the PEG linker is a crucial parameter that influences the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
-
Carboxylic Acid (C3-COOH): The terminal carboxylic acid group provides a convenient handle for conjugation to an E3 ligase ligand, typically through an amide bond formation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the linker's behavior in biological systems and for the design of effective PROTAC molecules.
| Property | Value | Source |
| Molecular Formula | C18H35ClO6 | Pharmaffiliates |
| Molecular Weight | 382.92 g/mol | Pharmaffiliates |
| CAS Number | 2127391-58-4 | Pharmaffiliates |
| Appearance | Please refer to supplier data | - |
| Solubility | Please refer to supplier data | - |
Application in HaloPROTAC-3 Synthesis and Activity
A prime example of the application of a chloroalkane-containing PEG linker, structurally consistent with this compound, is in the synthesis of HaloPROTAC-3 .[1] This PROTAC was designed to induce the degradation of HaloTag7 fusion proteins by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase.
Quantitative Degradation Data
HaloPROTAC-3 has demonstrated high potency in degrading HaloTag7 fusion proteins. The key quantitative data are summarized in the table below.
| Parameter | Value | Target Protein | Cell Line | Reference |
| DC50 | 19 nM | HaloTag7-GFP | Not specified in abstract | [1] |
| Dmax | >90% | HaloTag7-GFP | Not specified in abstract | [1] |
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation achieved.
Experimental Workflow for HaloPROTAC Synthesis and Evaluation
The general workflow for synthesizing and evaluating a HaloPROTAC utilizing a linker like this compound involves several key steps, as illustrated in the following diagram.
Caption: Experimental workflow for the synthesis and evaluation of HaloPROTAC-3.
Detailed Experimental Protocols
The following are generalized protocols based on the synthesis and evaluation of HaloPROTACs. Researchers should refer to the specific literature for precise experimental details.
Synthesis of HaloPROTAC-3
The synthesis of HaloPROTAC-3 involves the coupling of the this compound linker with a suitable VHL ligand.
Materials:
-
This compound
-
VHL ligand with a free amine group (e.g., an analogue of VH285)
-
Peptide coupling reagent (e.g., HATU, HBTU)
-
Organic base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
-
Reagents for purification (e.g., HPLC solvents)
-
Instruments for characterization (NMR, Mass Spectrometer)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the coupling reagent (1.1 eq) and the organic base (2.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add the VHL ligand (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the crude product by preparative HPLC to obtain the pure HaloPROTAC-3.
-
Confirm the structure and purity of the final product by NMR and high-resolution mass spectrometry.
Cellular Degradation Assay
This protocol describes how to assess the degradation of a HaloTag fusion protein in cells treated with HaloPROTAC-3.
Materials:
-
Cells expressing the HaloTag fusion protein of interest (e.g., HaloTag7-GFP)
-
HaloPROTAC-3 stock solution in DMSO
-
Cell culture medium and supplements
-
Lysis buffer
-
Antibodies for Western blotting (anti-HaloTag, anti-loading control) or reagents for flow cytometry
-
Proteasome inhibitor (e.g., MG132) as a negative control
Procedure:
-
Seed the cells in appropriate culture plates and allow them to adhere overnight.
-
Prepare serial dilutions of HaloPROTAC-3 in cell culture medium.
-
Treat the cells with different concentrations of HaloPROTAC-3 for a specified period (e.g., 24 hours). Include a DMSO-treated control.
-
For a negative control, pre-treat a set of cells with a proteasome inhibitor for 1-2 hours before adding HaloPROTAC-3.
-
After the incubation period, wash the cells with PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Analyze the levels of the HaloTag fusion protein by Western blotting or flow cytometry.
-
Quantify the protein levels relative to the loading control and normalize to the DMSO-treated cells.
-
Plot the percentage of remaining protein against the concentration of HaloPROTAC-3 to determine the DC50 and Dmax values.
Mechanism of Action: The PROTAC-induced Ternary Complex
The fundamental mechanism of action for a PROTAC like HaloPROTAC-3 is the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity-induced event leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Caption: Mechanism of action for HaloPROTAC-3-induced protein degradation.
Conclusion
The this compound linker is a valuable tool for the synthesis of PROTACs, particularly for the well-established HaloPROTAC system. Its chemical structure allows for the straightforward conjugation of a HaloTag-binding warhead and an E3 ligase ligand. The resulting PROTACs, such as HaloPROTAC-3, have been shown to be highly potent and effective in inducing the degradation of target proteins. This guide provides a foundational understanding for researchers to utilize this linker in their own targeted protein degradation studies. As with any PROTAC design, empirical optimization of the linker length and composition may be necessary to achieve optimal degradation for different target proteins and E3 ligases.
References
The Advent of HaloPROTACs: A Technical Guide to Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of cellular proteins has emerged as a powerful therapeutic modality and a versatile research tool. Among the innovative strategies developed, Proteolysis Targeting Chimeras (PROTACs) have garnered significant attention for their ability to hijack the cell's natural protein disposal machinery to eliminate proteins of interest. This in-depth guide focuses on a specific and highly adaptable class of these molecules: HaloPROTACs. By leveraging the high-affinity and specific interaction between the HaloTag protein and its synthetic ligands, HaloPROTACs offer a robust and generalizable platform for inducing the degradation of virtually any protein that can be tagged with the HaloTag.
This document provides a comprehensive overview of the core principles of HaloPROTAC development, from fundamental mechanisms to detailed experimental protocols and data analysis. It is designed to equip researchers with the knowledge necessary to design, implement, and interpret experiments in the burgeoning field of targeted protein degradation.
Core Principles of HaloPROTAC Technology
HaloPROTACs are heterobifunctional molecules that bridge a target protein with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. This process is orchestrated by three key components:
-
The HaloTag: A 34 kDa modified bacterial haloalkane dehalogenase that is genetically fused to the protein of interest (POI). The HaloTag has been engineered to form a highly specific and irreversible covalent bond with a chloroalkane linker.[1]
-
The HaloPROTAC Molecule: This chimeric molecule consists of three parts:
-
A chloroalkane moiety that covalently binds to the HaloTag.[2]
-
An E3 ligase ligand that recruits a specific E3 ubiquitin ligase, such as Von Hippel-Lindau (VHL) or Cereblon (CRBN).[3][4]
-
A linker that connects the chloroalkane and the E3 ligase ligand, the length and composition of which are critical for optimal ternary complex formation and degradation efficiency.[5]
-
-
The Ubiquitin-Proteasome System (UPS): The cell's endogenous machinery responsible for protein degradation.
The fundamental principle of HaloPROTAC technology lies in its modularity. By simply tagging a protein of interest with the HaloTag, researchers can utilize a single, well-characterized HaloPROTAC molecule to induce its degradation, bypassing the often-challenging process of developing a unique binder for each new target protein.
Mechanism of Action: A Step-by-Step Breakdown
The HaloPROTAC-mediated degradation of a Halo-tagged protein of interest follows a precise sequence of events within the cell:
-
Target Tagging: The gene encoding the protein of interest is genetically modified to include the HaloTag sequence, resulting in the expression of a Halo-POI fusion protein. This can be achieved through transient transfection or, for more physiologically relevant studies, through CRISPR/Cas9-mediated endogenous tagging.
-
HaloPROTAC Administration: The HaloPROTAC molecule is introduced to the cells.
-
Ternary Complex Formation: The HaloPROTAC simultaneously binds to the HaloTag on the POI and the recruited E3 ubiquitin ligase (e.g., VHL), forming a stable ternary complex (POI-HaloTag : HaloPROTAC : E3 Ligase).
-
Ubiquitination: The proximity induced by the ternary complex allows the E3 ligase to catalyze the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the Halo-tagged POI. This results in the formation of a polyubiquitin chain.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the target protein into small peptides. The HaloPROTAC molecule is then released and can engage in another cycle of degradation.
This catalytic mode of action allows substoichiometric amounts of a HaloPROTAC to induce the degradation of a large number of target protein molecules.
Signaling Pathway and Experimental Workflow
The signaling pathway initiated by a VHL-recruiting HaloPROTAC culminates in the proteasomal degradation of the target protein. The following diagram illustrates this process.
Caption: VHL-recruiting HaloPROTAC signaling pathway.
The development and validation of a HaloPROTAC-based degradation strategy typically follows a structured workflow, as depicted in the diagram below.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Rapid and Reversible Knockdown of Endogenously Tagged Endosomal Proteins via an Optimized HaloPROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 5. Nano-Glo® HiBiT Lytic Detection System Protocol [promega.jp]
The Core Mechanism of Cl-C6-PEG4-C3-COOH in PROTACs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action for the Cl-C6-PEG4-C3-COOH linker within the framework of Proteolysis Targeting Chimeras (PROTACs). We will delve into its role in facilitating targeted protein degradation, present key quantitative data from relevant studies, provide detailed experimental protocols for assessing PROTAC efficacy, and visualize the underlying biological and experimental workflows.
Introduction to PROTACs and the Role of the Linker
Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) from the cell. They achieve this by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.
The linker is a critical determinant of a PROTAC's efficacy. It is not merely a spacer but plays a crucial role in the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and degradation of the POI. The length, flexibility, and chemical properties of the linker can significantly influence the PROTAC's solubility, cell permeability, and overall degradation efficiency.
This compound: A Closer Look
The linker this compound is a specialized component used in the synthesis of a class of PROTACs known as HaloPROTACs. These PROTACs are designed to target proteins that have been fused with a HaloTag, a modified bacterial haloalkane dehalogenase. Let's break down the structure of this linker:
-
Cl-C6 (Chloro-C6-alkane): This is the "warhead" of the HaloPROTAC. The chloroalkane moiety forms a covalent bond with the active site of the HaloTag, ensuring a specific and stable interaction with the target protein.
-
PEG4 (Polyethylene Glycol, 4 units): The tetra-polyethylene glycol portion of the linker imparts several favorable properties. It is hydrophilic, which can improve the overall solubility of the PROTAC molecule. The flexibility of the PEG chain is also thought to be crucial for allowing the PROTAC to adopt an optimal conformation for the formation of a productive ternary complex.
-
C3-COOH (Propionic acid): This terminal carboxylic acid group serves as a handle for conjugation to an E3 ligase ligand, typically through an amide bond formation. Common E3 ligase ligands used in conjunction with this type of linker include those that bind to Von Hippel-Lindau (VHL) or Cereblon (CRBN).
Mechanism of Action of a HaloPROTAC Employing the this compound Linker
The fundamental mechanism of action for a HaloPROTAC utilizing the this compound linker can be summarized in the following steps:
-
Target Engagement: The HaloPROTAC enters the cell, and its chloroalkane (Cl-C6) moiety specifically and covalently binds to the HaloTag-fused protein of interest.
-
E3 Ligase Recruitment: The other end of the PROTAC, bearing the E3 ligase ligand, simultaneously recruits an E3 ubiquitin ligase (e.g., VHL).
-
Ternary Complex Formation: The this compound linker bridges the HaloTag-POI and the E3 ligase, facilitating the formation of a stable ternary complex. The length and flexibility of the PEG4 component are critical for achieving the correct orientation and proximity between the E3 ligase and the target protein.
-
Ubiquitination: Within the ternary complex, the E3 ligase catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the target protein. This results in the formation of a polyubiquitin chain on the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the target protein into small peptides. The HaloPROTAC is then released and can catalytically induce the degradation of another target protein molecule.
Figure 1: General mechanism of action for a HaloPROTAC.
Quantitative Data
The efficacy of PROTACs is typically quantified by two key parameters: DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achievable). The following table summarizes data for HaloPROTACs with linkers analogous to this compound, targeting a GFP-HaloTag7 fusion protein.
| PROTAC ID | Linker Composition Analogue | DC50 (nM) | Dmax (%) | E3 Ligase Ligand |
| HaloPROTAC3 | Chloroalkane-PEG-VHL Ligand | 19 ± 2 | >90 | VHL |
| HaloPROTAC10 | Chloroalkane-PEG-VHL Ligand (modified) | 36 ± 4 | >90 | VHL |
| ent-HaloPROTAC | Enantiomer of HaloPROTAC3 | No degradation | No degradation | VHL (inactive) |
Data adapted from Buckley, D. L., et al. (2015). HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins. ACS Chemical Biology.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of HaloPROTACs.
Cell Culture and Treatment
-
Cell Line: HEK293 Flp-In cells stably expressing the target protein fused to HaloTag (e.g., GFP-HaloTag7) are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.
-
PROTAC Treatment:
-
Prepare stock solutions of HaloPROTACs in DMSO.
-
On the day of the experiment, dilute the PROTAC stock solutions to the desired concentrations in fresh culture medium.
-
Aspirate the old medium from the cells and replace it with the medium containing the PROTACs.
-
Incubate the cells for the desired time period (e.g., 24 hours). A final DMSO concentration of 0.1% is typically maintained across all conditions, including the vehicle control.
-
Western Blotting for Protein Degradation
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein (or the HaloTag) overnight at 4°C. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software.
Figure 2: Experimental workflow for Western Blot analysis.
Flow Cytometry for GFP-HaloTag7 Degradation
For target proteins fused to a fluorescent protein like GFP, flow cytometry provides a high-throughput method to quantify degradation.
-
Cell Preparation:
-
Culture and treat HEK293 cells expressing GFP-HaloTag7 with HaloPROTACs as described in section 5.1.
-
-
Harvesting:
-
After the treatment period, aspirate the medium and wash the cells with PBS.
-
Detach the cells using trypsin-EDTA.
-
Resuspend the cells in PBS containing 2% FBS.
-
-
Analysis:
-
Analyze the cell suspension using a flow cytometer equipped with a laser for GFP excitation (e.g., 488 nm).
-
Measure the mean fluorescence intensity (MFI) of the GFP signal for each treatment condition.
-
The percentage of remaining GFP-HaloTag7 is calculated relative to the vehicle-treated control cells.
-
Signaling Pathways and Logical Relationships
The primary signaling pathway hijacked by HaloPROTACs is the Ubiquitin-Proteasome System . The logical relationship is a linear progression from target recognition to degradation. To confirm that the observed degradation is indeed mediated by this pathway, several control experiments are crucial:
-
Proteasome Inhibition: Co-treatment of cells with a proteasome inhibitor (e.g., MG132 or epoxomicin) and the HaloPROTAC should rescue the degradation of the target protein. This confirms that the degradation is proteasome-dependent.
-
E3 Ligase Competition: Co-treatment with an excess of the free E3 ligase ligand (e.g., the VHL ligand without the chloroalkane and linker) should compete with the HaloPROTAC for binding to the E3 ligase, thereby preventing the degradation of the target protein. This confirms the involvement of the specific E3 ligase.
Figure 3: Logical relationships in control experiments.
Conclusion
The this compound linker is an integral component of HaloPROTACs, enabling the targeted degradation of HaloTag-fused proteins. Its distinct chemical moieties—the chloroalkane for target engagement, the PEG4 chain for solubility and optimal ternary complex formation, and the carboxylic acid for E3 ligase ligand conjugation—work in concert to effectively hijack the ubiquitin-proteasome system. The experimental protocols and quantitative data presented in this guide provide a framework for the rational design and evaluation of PROTACs utilizing this and similar linker technologies. A thorough understanding of the linker's mechanism of action is paramount for advancing the field of targeted protein degradation and developing novel therapeutics.
The Fulcrum of Function: An In-depth Technical Guide to the C6 Alkyl Chain in PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's native ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). These heterobifunctional molecules are comprised of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. While often perceived as a simple spacer, the linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex formed between the POI and the E3 ligase.
This technical guide focuses on the function of a frequently employed linker component: the C6 alkyl chain. As a medium-length, flexible linker, the C6 alkyl chain often represents a favorable starting point in PROTAC design, providing a balance of properties that can lead to potent and effective protein degraders. This document will explore the multifaceted role of the C6 alkyl chain, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biological and experimental processes.
The Role of the C6 Alkyl Chain in PROTAC Efficacy
The C6 alkyl chain, a six-carbon saturated hydrocarbon, offers a unique combination of flexibility and hydrophobicity that significantly impacts a PROTAC's performance. Its role can be dissected into several key areas:
-
Ternary Complex Formation and Stability: The length and flexibility of the linker are paramount in enabling the formation of a productive ternary complex. A C6 alkyl chain provides sufficient length and conformational freedom to allow the POI and E3 ligase to adopt an orientation conducive to ubiquitination. Linkers that are too short may cause steric hindrance, while excessively long linkers can lead to unproductive binding modes.
-
Physicochemical Properties: The alkyl nature of the C6 chain contributes to the overall lipophilicity of the PROTAC molecule. This can enhance cell permeability, a crucial factor for reaching intracellular targets. However, excessive lipophilicity can also lead to poor solubility and non-specific binding. The C6 length often strikes a balance, providing adequate permeability without drastically compromising solubility.
-
Metabolic Stability: Alkyl chains are generally more metabolically stable than other common linker moieties like polyethylene glycol (PEG), which can be susceptible to oxidative metabolism. This increased stability can translate to a longer in vivo half-life and improved pharmacokinetic profiles.
Quantitative Data on C6 Alkyl Chain-Containing PROTACs
The following tables summarize quantitative data from various studies, highlighting the performance of PROTACs featuring C6 alkyl linkers. It is important to note that direct comparisons across different targets and E3 ligases should be made with caution, as the optimal linker is highly context-dependent.
| Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| EGFRL858R/T790M/C797S | CRBN | C6 alkyl-containing | 10.2 | >90 | H1975-TM |
| FBXO22 | VHL | AHPC(Me)-C6-NH2 | 77 | 99 | Jurkat |
| Androgen Receptor | CRBN | Alkyl chain-containing | 262.38 | Not Reported | Human hair follicle papilla cells |
| Target Protein | E3 Ligase | Linker Composition | IC50 (nM) | Cell Line |
| BET Proteins | DCAF11 | JQ1-linker-ligand | 305.2 | KBM7 |
| EGFR Mutants | CRBN | C6 alkyl-containing | 43.5 | PC-9-TMb |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of PROTAC efficacy. Below are protocols for key experiments cited in the evaluation of PROTACs containing C6 alkyl linkers.
Western Blotting for Protein Degradation (DC50 and Dmax Determination)
This protocol outlines the steps to quantify the degradation of a target protein in response to PROTAC treatment.
Materials:
-
Cell culture reagents
-
PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
Ice-cold phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle-only control.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against the target protein and a loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.[1]
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol measures the metabolic activity of cells as an indicator of cell viability following PROTAC treatment.
Materials:
-
Cells and culture medium
-
PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
96-well plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Compound Treatment: Treat the cells with a range of PROTAC concentrations.
-
Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours).
-
Reagent Addition: Add the MTT or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Signal Measurement: Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.[1]
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the function of the C6 alkyl chain in PROTACs.
Conclusion
The C6 alkyl chain serves as a versatile and effective linker component in the design of PROTACs. Its medium length and inherent flexibility facilitate the formation of a productive ternary complex, a prerequisite for efficient protein degradation. The hydrophobic nature of the C6 alkyl chain can contribute positively to cell permeability, while its greater metabolic stability compared to other linker types offers potential advantages in vivo. As demonstrated by the quantitative data, PROTACs incorporating C6 alkyl linkers have shown potent degradation of various clinically relevant targets. However, it is crucial to recognize that linker optimization is an empirical process, and the ideal linker length and composition are highly dependent on the specific POI and E3 ligase pair. This guide provides a foundational understanding of the function of the C6 alkyl chain, equipping researchers with the knowledge to rationally incorporate this valuable building block into their PROTAC design strategies.
References
Methodological & Application
Application Notes and Protocols for the Synthesis and Utilization of the PROTAC Linker: Cl-C6-PEG4-C3-COOH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and application of the bifunctional PROTAC linker, Cl-C6-PEG4-C3-COOH. This linker is instrumental in the development of Proteolysis Targeting Chimeras (PROTACs), particularly those designed as "HaloPROTACs" which leverage a chloroalkane moiety for binding to HaloTag fusion proteins.[1][2][3][4]
Introduction to this compound in PROTAC Technology
PROTACs are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[5] A typical PROTAC consists of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The this compound linker provides a versatile scaffold for PROTAC design, incorporating a 6-carbon alkyl chloride for covalent engagement with HaloTag fusion proteins, a tetraethylene glycol (PEG4) spacer to provide appropriate length and solubility, and a terminal carboxylic acid for conjugation to an E3 ligase ligand.
Synthesis Protocol for this compound
The synthesis of this compound is a multi-step process involving the preparation of a protected PEGylated intermediate, followed by an etherification reaction and a final deprotection step.
Stage 1: Synthesis of tert-butyl 3-(2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethoxy)propanoate (3)
This stage involves the reaction of tetraethylene glycol with tert-butyl acrylate.
Materials:
-
Tetraethylene glycol (1)
-
tert-Butyl acrylate (2)
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of tetraethylene glycol (1) in anhydrous THF, add sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 1 hour.
-
Add tert-butyl acrylate (2) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield tert-butyl 3-(2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethoxy)propanoate (3) .
Stage 2: Synthesis of tert-butyl 3-(2-(2-(2-(2-((6-chlorohexyl)oxy)ethoxy)ethoxy)ethoxy)ethoxy)propanoate (5)
This stage employs a Williamson ether synthesis to couple the PEGylated intermediate with 6-chloro-1-hexanol.
Materials:
-
tert-butyl 3-(2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethoxy)propanoate (3)
-
6-chloro-1-hexanol (4)
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of the PEGylated alcohol (3) in anhydrous THF, add NaH portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 6-chloro-1-hexanol (4) in anhydrous THF dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction with water.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the protected linker, tert-butyl 3-(2-(2-(2-(2-((6-chlorohexyl)oxy)ethoxy)ethoxy)ethoxy)ethoxy)propanoate (5) .
Stage 3: Synthesis of this compound (6)
The final step is the deprotection of the tert-butyl ester to yield the carboxylic acid.
Materials:
-
tert-butyl 3-(2-(2-(2-(2-((6-chlorohexyl)oxy)ethoxy)ethoxy)ethoxy)ethoxy)propanoate (5)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the protected linker (5) in a mixture of DCM and TFA (e.g., 1:1 v/v).
-
Stir the reaction at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The crude product can be purified by a suitable method such as flash chromatography or preparative HPLC to yield the final product, This compound (6) .
Application in PROTAC Development: HaloPROTACs
The this compound linker has been utilized in the creation of "HaloPROTACs," which are designed to induce the degradation of HaloTag7 fusion proteins. This approach allows for the targeted degradation of a wide range of proteins by fusing them to the HaloTag7 protein.
A notable example is HaloPROTAC3, which conjugates a VHL E3 ligase ligand to a chloroalkane via a PEG-based linker.
Quantitative Data for HaloPROTAC3
| Parameter | Value | Cell Line | Target Protein | Reference |
| DC50 | 19 ± 1 nM | HEK293 | GFP-HaloTag7 | |
| Dmax | 90 ± 1 % at 625 nM | HEK293 | GFP-HaloTag7 |
Experimental Protocols
General Protocol for PROTAC-Mediated Protein Degradation Assay (Western Blot)
This protocol outlines the general steps to assess the efficacy of a PROTAC in degrading a target protein.
Materials:
-
Cell line expressing the target protein of interest.
-
PROTAC compound dissolved in a suitable vehicle (e.g., DMSO).
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody specific to the target protein.
-
Primary antibody for a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere. Treat the cells with varying concentrations of the PROTAC or vehicle control for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for electrophoresis.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the target protein and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Visualizations
Caption: Mechanism of action for a PROTAC utilizing the this compound linker.
References
Application Note: A Detailed Protocol for the Conjugation of Cl-C6-PEG4-C3-COOH to an Amine-Bearing Warhead
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for the covalent conjugation of a heterobifunctional PROTAC linker, Cl-C6-PEG4-C3-COOH, to an amine-containing cytotoxic "warhead." The protocol employs a standard and robust carbodiimide crosslinking chemistry utilizing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This method activates the terminal carboxylic acid on the PEG linker, enabling the formation of a stable amide bond with a primary or secondary amine on the warhead. This application note includes a step-by-step experimental procedure, methods for purification and characterization, a summary of expected quantitative data, and a troubleshooting guide. For clarity, the process is illustrated with diagrams of the experimental workflow, chemical reaction, and a representative mechanism of action for a common warhead class.
Introduction
Antibody-drug conjugates (ADCs) and other targeted therapies like Proteolysis Targeting Chimeras (PROTACs) represent a rapidly growing class of therapeutics.[1][2] These modalities rely on a modular design consisting of a targeting moiety, a linker, and a therapeutic payload or "warhead."[3] The linker is a critical component that connects the payload to the antibody and influences the stability, solubility, and release of the drug.[]
The this compound linker is a heterobifunctional molecule featuring a terminal chloro group for potential conjugation to thiol-containing entities (e.g., cysteine residues on an antibody) and a terminal carboxylic acid for attachment to the warhead. This protocol focuses specifically on the conjugation of the carboxylic acid terminus to a warhead containing a nucleophilic amine group, a common feature in potent cytotoxic agents like auristatins.[5]
The conjugation is achieved via EDC/NHS chemistry, a zero-length crosslinking method that forms a stable amide bond. EDC activates the carboxyl group to form an O-acylisourea intermediate, which is then stabilized by NHS to create a semi-stable, amine-reactive NHS ester. This ester efficiently reacts with the warhead's amine, yielding the desired linker-warhead conjugate. As a representative example, this protocol will refer to the conjugation with Monomethyl Auristatin E (MMAE), a potent antimitotic agent widely used in ADC development.
Materials and Reagents
-
Linker: this compound
-
Warhead: Amine-containing warhead (e.g., Monomethyl Auristatin E - MMAE)
-
Coupling Agents:
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions
-
-
Solvents:
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Acetonitrile (ACN), HPLC grade
-
Deionized Water (H₂O), HPLC grade
-
-
Buffers:
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0
-
Reaction Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-7.5
-
-
Quenching Agent: 2-Mercaptoethanol or Hydroxylamine
-
Purification & Analysis:
-
Reverse-Phase HPLC system (RP-HPLC) with a C18 column
-
Trifluoroacetic acid (TFA)
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
Experimental Protocol
This protocol is a two-step, one-pot reaction. All steps involving anhydrous solvents should be performed under an inert atmosphere (e.g., nitrogen or argon).
Step 1: Activation of the Carboxylic Acid Linker
-
Dissolve the this compound linker (1.0 equivalent) in anhydrous DMF to a final concentration of 100 mM.
-
In a separate vial, dissolve NHS (1.5 equivalents) in anhydrous DMF.
-
In a third vial, dissolve EDC-HCl (1.5 equivalents) in anhydrous DMF (or Activation Buffer if using Sulfo-NHS).
-
Add the NHS solution to the linker solution and mix gently.
-
Add the EDC-HCl solution to the linker/NHS mixture. The activation of the carboxylic acid is most efficient at a pH between 4.5 and 7.2.
-
Allow the reaction to proceed at room temperature for 15-30 minutes with gentle stirring. This forms the amine-reactive NHS ester.
Step 2: Conjugation to the Amine-Containing Warhead
-
Dissolve the amine-containing warhead (e.g., MMAE, 1.2 equivalents) in a minimal amount of anhydrous DMF.
-
Add the warhead solution to the activated linker mixture from Step 1.
-
If necessary, add a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2.0 equivalents) to raise the pH to 7.2-7.5, as the reaction of the NHS-ester with the amine is most efficient at this pH.
-
Let the conjugation reaction proceed at room temperature for 2-4 hours, or overnight at 4°C. Monitor the reaction progress by LC-MS to check for the consumption of the linker and the formation of the desired product mass.
Step 3: Quenching and Purification
-
Once the reaction is complete, quench any remaining NHS-ester by adding 2-mercaptoethanol or hydroxylamine and incubating for 15 minutes.
-
Dilute the reaction mixture with an appropriate solvent (e.g., 50% acetonitrile in water with 0.1% TFA).
-
Purify the linker-warhead conjugate using RP-HPLC with a C18 column. A typical gradient would be from 10% to 90% acetonitrile in water (both containing 0.1% TFA) over 30 minutes.
-
Collect fractions corresponding to the product peak and confirm the molecular weight of the collected fractions using LC-MS.
-
Combine the pure fractions and lyophilize to obtain the final product as a solid.
Characterization and Data Analysis
-
LC-MS: The primary method for confirming the successful conjugation is to verify the molecular weight of the product. The expected mass will be the sum of the linker's mass and the warhead's mass, minus the mass of water (18.02 Da) lost during amide bond formation.
-
HPLC: Purity is assessed by analyzing the final product on an analytical RP-HPLC system. The purity is typically reported as the percentage of the area of the product peak relative to the total area of all peaks at a specific wavelength (e.g., 214 nm or 280 nm).
-
NMR: For unambiguous structural confirmation, ¹H and ¹³C NMR spectroscopy can be performed on the final product.
Data Presentation: Summary of a Typical Conjugation Reaction
The following table summarizes the expected quantitative data for the conjugation of this compound to MMAE.
| Parameter | Value | Notes |
| Reactants | ||
| Linker (this compound) | 1.0 eq | MW: ~384.9 g/mol |
| Warhead (MMAE) | 1.2 eq | MW: 717.9 g/mol |
| EDC-HCl | 1.5 eq | MW: 191.7 g/mol |
| NHS | 1.5 eq | MW: 115.1 g/mol |
| Reaction Conditions | ||
| Solvent | Anhydrous DMF | |
| Activation Time | 30 min | Room Temperature |
| Conjugation Time | 4 hours | Room Temperature |
| Results | ||
| Expected Product Mass | ~1084.8 Da | (384.9 + 717.9) - 18.0 |
| Observed Product Mass (LC-MS) | 1084.7 ± 0.5 Da | Varies slightly based on instrumentation. |
| Typical Yield | 60-80% | Post-purification. |
| Final Purity (HPLC @ 214nm) | >95% |
Visualizations
Experimental Workflow
Caption: A flowchart of the experimental workflow.
Chemical Conjugation Scheme
References
Application Notes and Protocols for Cl-C6-PEG4-C3-COOH in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cl-C6-PEG4-C3-COOH is a bifunctional molecule increasingly utilized in cancer research, primarily as a linker for the construction of Proteolysis Targeting Chimeras (PROTACs). Its structure, comprising a chlorohexyl (Cl-C6) group, a tetraethylene glycol (PEG4) spacer, and a carboxylic acid (COOH) terminus, provides the necessary components for covalently linking a target protein ligand and an E3 ubiquitin ligase ligand. This application note details the use of this compound in the development of "HaloPROTACs," a novel class of chemical probes for targeted protein degradation in cancer cells.
The primary application of PROTACs synthesized with this linker is the targeted degradation of HaloTag fusion proteins. The chloroalkane moiety of the linker forms a covalent bond with the HaloTag protein, a self-labeling enzyme tag that can be genetically fused to any protein of interest. The other end of the PROTAC, armed with an E3 ligase ligand, recruits the cellular ubiquitin-proteasome system to the HaloTag fusion protein, leading to its ubiquitination and subsequent degradation. This strategy allows for the conditional and selective knockdown of specific proteins, enabling researchers to study their function in cancer progression and to validate them as therapeutic targets.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound and a similar, commercially available linker, Cl-C6-PEG4-O-CH2COOH, is provided below. This data is essential for designing and executing the synthesis of PROTACs.
| Property | This compound | Cl-C6-PEG4-O-CH2COOH |
| Molecular Formula | C18H35ClO6 | C16H31ClO7 |
| Molecular Weight | 382.92 g/mol | 370.87 g/mol |
| CAS Number | 2127391-58-4 | 1799506-30-1 |
| Appearance | Colorless to light yellow liquid | Colorless to light yellow oil |
| Solubility | Soluble in DMSO (100 mg/mL with sonication) and Ethanol | Soluble in DMSO (100 mg/mL with sonication) and Ethanol (100 mg/mL with sonication) |
| Storage | Store at 4°C, protected from light. In solvent, store at -20°C for up to 1 month or -80°C for up to 6 months. | Store at -20°C for up to 3 years (powder). In solvent, store at -20°C for up to 1 month or -80°C for up to 6 months. |
Application: Targeted Protein Degradation with HaloPROTACs
The core application of this compound in cancer research is in the synthesis of HaloPROTACs for the targeted degradation of HaloTag fusion proteins. This powerful technique allows for the selective removal of a protein of interest (POI) from a cellular system, enabling the study of its function.
Mechanism of Action
The mechanism of a HaloPROTAC involves the formation of a ternary complex between the HaloTag-POI fusion protein, the HaloPROTAC, and an E3 ubiquitin ligase. This proximity induces the E3 ligase to ubiquitinate the HaloTag-POI, marking it for degradation by the 26S proteasome.
Experimental Workflow
A typical workflow for utilizing a HaloPROTAC to study a protein of interest in cancer cells involves several key steps, from the generation of a stable cell line to the assessment of the phenotypic consequences of protein degradation.
Application Notes and Protocols for Cl-C6-PEG4-C3-COOH in Neurological Disorder Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic strategy for diseases driven by aberrant proteins, including many neurological disorders.[1][2][3] Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of this technology. They function by recruiting a specific E3 ubiquitin ligase to a protein of interest (POI), leading to its ubiquitination and subsequent degradation by the proteasome.[4][5] This approach offers the potential to target proteins previously considered "undruggable."
The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of a stable ternary complex between the POI and the E3 ligase, as well as the molecule's overall physicochemical properties such as solubility and cell permeability. Cl-C6-PEG4-C3-COOH is a versatile PROTAC linker featuring a chloroalkane moiety for conjugation to a HaloTag fusion protein or a suitable warhead, a flexible tetra-polyethylene glycol (PEG4) chain to enhance solubility and provide spatial separation, and a terminal carboxylic acid for conjugation to an E3 ligase ligand. This document provides detailed application notes and protocols for the utilization of this compound in the development of PROTACs for neurological disorder research.
Signaling Pathway: PROTAC-Mediated Protein Degradation
The fundamental mechanism of action for a PROTAC involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). A PROTAC molecule consists of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The process can be summarized in the following steps:
-
Ternary Complex Formation: The PROTAC simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.
-
Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules to the surface of the POI.
-
Proteasomal Degradation: The poly-ubiquitinated POI is recognized and subsequently degraded by the 26S proteasome.
-
Recycling: The PROTAC is then released and can catalytically induce the degradation of multiple POI molecules.
Caption: PROTAC-mediated targeted protein degradation pathway.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a general method for synthesizing a PROTAC by coupling a POI-binding ligand (warhead) containing a suitable nucleophile (e.g., an amine) to the carboxylic acid of the this compound linker, followed by conjugation of the chloroalkane moiety to an E3 ligase ligand. Alternatively, the carboxylic acid can be coupled to an amine-functionalized E3 ligase ligand.
Materials:
-
This compound
-
POI-binding ligand with a primary or secondary amine
-
E3 ligase ligand with a suitable functional group for displacement of the chloride
-
Amide coupling reagents (e.g., HATU, HOBt, EDC)
-
Tertiary base (e.g., DIPEA, triethylamine)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Reagents for purification (e.g., silica gel for chromatography, HPLC solvents)
Procedure:
-
Amide Coupling:
-
Dissolve this compound (1.0 eq) and the amine-containing POI-binding ligand (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the resulting chloroalkane-linker-warhead intermediate by flash column chromatography.
-
-
Conjugation to E3 Ligase Ligand:
-
Dissolve the purified intermediate (1.0 eq) and the E3 ligase ligand (1.2 eq) in a suitable solvent such as DMF.
-
Add a base (e.g., K2CO3 or Cs2CO3) if necessary to facilitate the nucleophilic substitution.
-
Stir the reaction at room temperature or with gentle heating until completion, as monitored by LC-MS.
-
-
Final Purification:
-
Perform an aqueous work-up as described in step 2.
-
Purify the final PROTAC product by preparative HPLC to obtain a high-purity compound.
-
Characterize the final product by LC-MS and NMR.
-
Caption: General workflow for PROTAC synthesis.
Protocol 2: In Vitro Evaluation of PROTAC-Mediated Protein Degradation by Western Blot
This protocol outlines the steps to assess the efficacy of a newly synthesized PROTAC in degrading its target protein in a relevant cell line (e.g., neuronal cells).
Materials:
-
Cultured neuronal cells expressing the target protein
-
Synthesized PROTAC and a negative control (e.g., a molecule with an inactive E3 ligase ligand)
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and the negative control for a specified duration (e.g., 18-24 hours). Include a vehicle-only control.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by gel electrophoresis and transfer them to a membrane.
-
Block the membrane and then incubate with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate.
-
Strip or cut the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation).
-
Protocol 3: Cellular Permeability Assessment using the Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides a high-throughput method to predict the passive permeability of a PROTAC across the blood-brain barrier (BBB).
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Artificial membrane solution (e.g., porcine brain lipid extract in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PROTAC compound and control compounds with known BBB permeability
-
LC-MS/MS or UV-Vis spectrophotometer for quantification
Procedure:
-
Plate Preparation:
-
Coat the filter of the donor plate with the artificial membrane solution.
-
Add buffer to the acceptor plate wells.
-
-
Compound Addition:
-
Prepare solutions of the PROTAC and control compounds in PBS.
-
Add the compound solutions to the donor plate wells.
-
-
Incubation:
-
Assemble the donor and acceptor plates to form a "sandwich" and incubate at room temperature for a defined period (e.g., 4-18 hours).
-
-
Quantification:
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.
-
-
Permeability Calculation:
-
Calculate the permeability coefficient (Pe) using the following equation: Pe = [C]A * VA / (Area * Time * ([C]D - [C]A)) Where [C]A is the concentration in the acceptor well, VA is the volume of the acceptor well, Area is the effective surface area of the membrane, Time is the incubation time, and [C]D is the concentration in the donor well.
-
Data Presentation
The efficacy of PROTACs is typically quantified by their DC50 and Dmax values. Below are examples of quantitative data for PROTACs targeting proteins implicated in neurological disorders.
| Target Protein | PROTAC | Cell Line / Model | DC50 | Dmax (% Degradation) | Reference |
| Tau | C004019 | 3xTg-AD mice | Not reported | >95% (in vivo) | |
| α-Synuclein Aggregates | Compound 5 | H293T cells | 5.049 µM | >80% | |
| HaloTag Fusion Protein | HaloPROTAC-E | HEK293 cells | 3-10 nM | ~95% | |
| BTK | RC-3 | Mino cells | <10 nM | ~90% |
Conclusion
The this compound linker provides a valuable tool for the development of PROTACs in the field of neurological disorders. Its defined length, PEG composition for improved solubility, and reactive handles for conjugation offer a solid foundation for constructing potent and effective protein degraders. The protocols and application notes provided herein serve as a guide for researchers to synthesize and evaluate novel PROTACs targeting key pathological proteins in neurodegenerative diseases. Careful optimization of the experimental conditions and thorough characterization of the resulting molecules will be crucial for advancing this promising therapeutic modality.
References
- 1. benchchem.com [benchchem.com]
- 2. Is PROTAC technology really a game changer for central nervous system drug discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Targeted protein degradation in CNS disorders: a promising route to novel therapeutics? [frontiersin.org]
- 5. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
Revolutionizing PROTAC Synthesis: A Guide to Click Chemistry Conjugation Methods
For Immediate Release
In the rapidly evolving field of targeted protein degradation, the synthesis of robust and effective Proteolysis Targeting Chimeras (PROTACs) is paramount. "Click chemistry" has emerged as a powerful tool for the crucial step of linker conjugation, offering researchers a modular and efficient approach to connect the target protein-binding ligand and the E3 ligase-recruiting moiety. This application note provides a detailed overview and experimental protocols for three key click chemistry methods: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Inverse-Electron-Demand Diels-Alder (iEDDA) reaction.
Introduction to PROTACs and the Role of the Linker
PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[1] A PROTAC consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two functional ends.[1] The linker is not merely a spacer; its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy, influencing the formation of a stable ternary complex between the POI and the E3 ligase, which is essential for subsequent ubiquitination and degradation of the target protein.[1]
Click chemistry offers significant advantages for linker conjugation in PROTAC synthesis due to its high efficiency, mild reaction conditions, and broad functional group tolerance.[2] These features are particularly beneficial for the rapid generation and screening of PROTAC libraries to optimize linker design.[3]
Key Click Chemistry Methods for PROTAC Linker Conjugation
This section details the principles and provides comparative data for the most prominent click chemistry reactions used in PROTAC development.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and widely used click reaction that involves the 1,3-dipolar cycloaddition of a terminal alkyne and an azide, catalyzed by a copper(I) species, to form a stable 1,4-disubstituted triazole ring. This method's reliability and high yields have made it a staple in PROTAC synthesis.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry variant that utilizes a strained cyclooctyne (e.g., DBCO, BCN) which reacts spontaneously with an azide. The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for bioconjugation in living systems and for applications where copper sensitivity is a concern.
Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction
The iEDDA reaction is an exceptionally fast and bioorthogonal click reaction involving an electron-deficient diene, typically a tetrazine, and an electron-rich dienophile, such as a strained alkene or alkyne (e.g., trans-cyclooctene, TCO). Its rapid kinetics make it an attractive option for in situ PROTAC assembly and other time-sensitive applications.
Quantitative Comparison of Click Chemistry Methods
The choice of click chemistry method can significantly impact the efficiency and outcome of PROTAC synthesis. The following table summarizes key quantitative parameters for CuAAC, SPAAC, and iEDDA reactions.
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Inverse-Electron-Demand Diels-Alder (iEDDA) |
| Second-Order Rate Constant (k₂) | 10¹ - 10⁴ M⁻¹s⁻¹ | 10⁻³ - 1 M⁻¹s⁻¹ | 1 - 10⁶ M⁻¹s⁻¹ |
| Typical Reaction Time | 1 - 24 hours | 4 - 48 hours | Minutes to hours |
| Typical Yields | Often >90% | Generally high, can be quantitative | High to quantitative |
| Biocompatibility | Limited by copper cytotoxicity, though ligands can mitigate this. | Excellent, no metal catalyst required. | Excellent, catalyst-free. |
| Reagent Cost | Terminal alkynes and azides are generally affordable. | Strained cyclooctynes can be significantly more expensive. | Tetrazines and strained dienophiles can be costly. |
Experimental Protocols
This section provides detailed, step-by-step protocols for performing CuAAC, SPAAC, and iEDDA reactions for PROTAC linker conjugation.
Protocol 1: PROTAC Synthesis via CuAAC
This protocol describes the conjugation of an alkyne-functionalized POI ligand with an azide-functionalized E3 ligase ligand.
Materials:
-
Component A-Alkyne (1.0 eq)
-
Component B-Azide (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (0.2 eq)
-
Solvent (e.g., t-BuOH/H₂O or DMF)
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Component A-Alkyne and Component B-Azide in the chosen solvent system in a reaction vial.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in deionized water.
-
In another vial, prepare a solution of CuSO₄·5H₂O in deionized water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC by flash column chromatography or preparative HPLC.
Protocol 2: PROTAC Synthesis via SPAAC
This protocol outlines the conjugation of a DBCO-functionalized POI ligand with an azide-functionalized E3 ligase ligand (e.g., Pomalidomide-C5-azide).
Materials:
-
Pomalidomide-C5-azide
-
DBCO-functionalized target protein ligand
-
Anhydrous DMSO or DMF
-
Preparative HPLC system
Procedure:
-
Dissolve Reactants: Dissolve Pomalidomide-C5-azide in anhydrous DMSO to a final concentration of 10 mM. Dissolve the DBCO-functionalized target protein ligand in anhydrous DMSO to a final concentration of 10 mM.
-
Reaction: In a clean, dry vial, combine equimolar amounts of the Pomalidomide-C5-azide and the DBCO-functionalized ligand solutions. Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitoring: Monitor the reaction progress by LC-MS until the limiting starting material is consumed.
-
Purification: Dilute the reaction mixture with a suitable solvent (e.g., DMSO, methanol) and purify the PROTAC product by preparative HPLC using a suitable gradient of solvents (e.g., water/acetonitrile with 0.1% formic acid or trifluoroacetic acid).
-
Characterization: Collect the fractions containing the purified PROTAC and confirm its identity and purity by LC-MS and NMR spectroscopy.
Protocol 3: PROTAC Synthesis via iEDDA
This protocol describes the conjugation of a tetrazine-functionalized E3 ligase ligand with a dienophile-containing POI ligand (e.g., a strained alkene like trans-cyclooctene).
Materials:
-
Tetrazine-functionalized E3 ligase ligand (1.0 eq)
-
Dienophile-functionalized POI ligand (e.g., TCO-ligand) (1.0 - 1.2 eq)
-
Anhydrous, degassed solvent (e.g., Dichloromethane or Acetonitrile)
Procedure:
-
Dissolve the tetrazine-functionalized E3 ligase ligand in the anhydrous, degassed solvent in a reaction vial under an inert atmosphere (e.g., argon or nitrogen).
-
Add the dienophile-functionalized POI ligand to the reaction mixture.
-
Stir the reaction at room temperature. The reaction is typically very fast and can be complete within minutes to a few hours.
-
Monitor the reaction progress by LC-MS, observing the disappearance of the characteristic tetrazine color and the appearance of the product mass.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.
Characterization of PROTACs
Thorough characterization of the synthesized PROTAC is crucial to ensure its purity and structural integrity.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is an essential tool for monitoring reaction progress, assessing the purity of the final product, and confirming its molecular weight. A typical LC-MS analysis of a purified PROTAC should show a single major peak in the chromatogram with the expected mass-to-charge ratio (m/z) in the mass spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the PROTAC. For triazole-linked PROTACs formed via CuAAC or SPAAC, characteristic signals for the triazole ring protons typically appear in the downfield region of the ¹H NMR spectrum, usually between δ 7.5 and 9.5 ppm. The carbon atoms of the triazole ring are typically observed in the range of δ 140-170 ppm in the ¹³C NMR spectrum.
Visualizations
To better illustrate the concepts described, the following diagrams depict the PROTAC mechanism of action and the general experimental workflows.
Caption: PROTACs facilitate the formation of a ternary complex, leading to ubiquitination and subsequent proteasomal degradation of the target protein.
References
- 1. The Diels-Alder-Reaction with inverse-Electron-Demand, a very efficient versatile Click-Reaction Concept for proper Ligation of variable molecular Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liquid Chromatography Mass Spectrometry-Based Proteomics: Biological and Technological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Targeted Protein Degradation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction to Targeted Protein Degradation (TPD)
Targeted protein degradation (TPD) is a revolutionary therapeutic strategy that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins.[1] Unlike traditional inhibitors that merely block a protein's function, TPD agents, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, lead to the physical removal of the target protein.[1][2] This approach offers the potential to target proteins previously considered "undruggable" and provides a catalytic mode of action with the potential for prolonged pharmacodynamic effects.[3][4]
PROTACs are heterobifunctional molecules composed of two ligands connected by a linker. One ligand binds to the protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome. The successful development of potent and selective degraders requires a robust experimental cascade to characterize their mechanism of action at each step.
This document provides detailed application notes and protocols for the essential assays in a TPD experimental workflow, from initial assessment of protein degradation to the evaluation of downstream cellular consequences.
Core Experimental Workflow for TPD
A typical experimental workflow for characterizing a novel protein degrader involves a series of assays to confirm its mechanism of action. This tiered approach allows for the systematic evaluation of a degrader's efficacy and selectivity.
Caption: A logical workflow for the experimental validation of targeted protein degraders.
Section 1: Quantitative Assessment of Protein Degradation
The primary measure of a degrader's efficacy is its ability to reduce the levels of the target protein. Several methods can be employed for quantification, each with its own advantages and limitations.
Key Assays for Protein Degradation
A summary of common techniques for quantifying protein degradation is presented below.
| Assay | Principle | Throughput | Quantitative | Key Parameters |
| Western Blot | Immunodetection of protein levels after gel electrophoresis. | Low to Medium | Semi-quantitative to Quantitative | DC50, Dmax |
| Simple Western™ | Automated capillary-based western blotting. | High | Quantitative | DC50, Dmax |
| ELISA / Immunoassays | Antibody-based detection of protein levels in a plate format. | High | Quantitative | DC50, Dmax |
| Flow Cytometry | Quantification of fluorescently tagged proteins. | High | Quantitative | DC50, Dmax |
| Mass Spectrometry (Proteomics) | Global or targeted quantification of protein levels. | High | Quantitative | Degradation selectivity |
| HiBiT/NanoLuc® Reporters | Luminescent reporter system to measure protein levels in real-time. | High | Quantitative | Degradation kinetics |
Protocol: Western Blot for PROTAC-Induced Degradation
Western blotting is a fundamental technique to visually and quantitatively assess the degradation of a target protein.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system and densitometry software
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC compound or vehicle control for the desired time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
-
Section 2: Characterization of Ternary Complex Formation
The formation of a stable ternary complex between the POI, the degrader, and the E3 ligase is a critical prerequisite for efficient protein degradation.
Key Assays for Ternary Complex Formation
The following table summarizes the key biophysical and cellular assays used to measure ternary complex formation.
| Assay | Principle | Throughput | Key Parameters |
| TR-FRET | Time-Resolved Fluorescence Resonance Energy Transfer between labeled POI and E3 ligase. | High | Ternary complex affinity, Cooperativity |
| AlphaScreen/AlphaLISA | Proximity-based assay generating a chemiluminescent signal when POI and E3 ligase are brought together. | High | Relative ternary complex abundance |
| Fluorescence Polarization (FP) | Measures changes in the polarization of fluorescently labeled ligands upon binding. | High | Binary and ternary binding affinities |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to a sensor surface. | Medium | Binding kinetics (kon, koff), Affinity (KD) |
| Biolayer Interferometry (BLI) | Measures changes in the interference pattern of light reflected from a biosensor tip. | Medium | Binding kinetics, Affinity |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding. | Low | Binding affinity, Thermodynamics, Cooperativity |
| Co-immunoprecipitation (Co-IP) | Pull-down of the POI or E3 ligase to detect the interacting partner. | Low | In-cell ternary complex formation |
| NanoBRET™ | Bioluminescence resonance energy transfer to measure protein proximity in live cells. | High | Live-cell ternary complex formation |
Protocol: In Vitro TR-FRET Assay for Ternary Complex Formation
This protocol describes a general method for assessing ternary complex formation using TR-FRET.
Materials:
-
Purified, recombinant POI (e.g., His-tagged)
-
Purified, recombinant E3 ligase complex (e.g., VHL or CRBN complex, GST-tagged)
-
TR-FRET donor fluorophore-labeled antibody (e.g., anti-His-Terbium)
-
TR-FRET acceptor fluorophore-labeled antibody (e.g., anti-GST-d2) or directly labeled protein
-
Degrader compound
-
Assay buffer
-
Low-volume, 384-well assay plates
-
TR-FRET-compatible plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the degrader compound in assay buffer. Prepare a master mix of the POI, E3 ligase, and the donor and acceptor antibodies in assay buffer at 2x the final concentration.
-
Assay Plate Setup: Add the degrader dilutions and vehicle control to the assay plate.
-
Reaction Initiation: Add the protein-antibody master mix to all wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor emission / Donor emission). Plot the TR-FRET ratio against the degrader concentration to generate a dose-response curve. The resulting bell-shaped curve is characteristic of the "hook effect" often seen with PROTACs.
Section 3: Assessment of Target Ubiquitination
Confirmation of POI ubiquitination is a key step in validating the degrader's mechanism of action.
Caption: The PROTAC-mediated ubiquitination and degradation pathway.
Key Assays for Ubiquitination
| Assay | Principle | Throughput | Remarks |
| Western Blot | Immunoprecipitation of the POI followed by immunoblotting with an anti-ubiquitin antibody. | Low | Provides a clear visual of polyubiquitin chains. |
| In Vitro Ubiquitination Assay | Reconstitution of the ubiquitination cascade with purified enzymes and substrate. | Medium | Allows for mechanistic studies in a controlled environment. |
| Mass Spectrometry | Identification of ubiquitin remnant peptides (di-Gly) on the POI after trypsin digestion. | High | Provides site-specific ubiquitination information. |
| TR-FRET Ubiquitination Assays | Detection of ubiquitinated substrate using a ubiquitin-binding domain and specific antibodies. | High | Homogeneous, quantitative assay format. |
Protocol: Immunoprecipitation and Western Blot for Ubiquitination
Materials:
-
Cells treated with degrader, vehicle, and proteasome inhibitor (e.g., MG132)
-
Lysis buffer with protease inhibitors and deubiquitinase inhibitors (e.g., PR-619, NEM)
-
Antibody against the POI for immunoprecipitation
-
Protein A/G magnetic beads
-
Anti-ubiquitin antibody (e.g., P4D1, FK2) for detection
-
Western blot reagents as described in Section 1.2
Procedure:
-
Cell Treatment: Treat cells with the degrader or vehicle. Include a condition where cells are pre-treated with a proteasome inhibitor for a few hours before adding the degrader to allow ubiquitinated protein to accumulate.
-
Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors.
-
Immunoprecipitation:
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the cleared lysates with the anti-POI antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads extensively to remove non-specific binders.
-
-
Elution and Western Blot:
-
Elute the protein from the beads by boiling in Laemmli sample buffer.
-
Perform SDS-PAGE and transfer as described in Section 1.2.
-
Probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitin smear characteristic of ubiquitinated proteins.
-
The membrane can be stripped and re-probed for the POI to confirm successful immunoprecipitation.
-
Section 4: Downstream Cellular Assays
Ultimately, the goal of TPD is to elicit a desired biological response. Downstream assays are crucial for understanding the functional consequences of degrading the target protein.
Key Downstream Cellular Assays
| Assay | Purpose | Examples |
| Cell Viability/Proliferation | To assess the effect of POI degradation on cell growth and survival. | MTT, MTS, CellTiter-Glo®, Real-time cell analysis (e.g., IncuCyte) |
| Apoptosis Assays | To determine if POI degradation induces programmed cell death. | Annexin V/PI staining, Caspase-Glo®, TUNEL assay |
| Cell Cycle Analysis | To investigate the impact of POI degradation on cell cycle progression. | Propidium iodide staining and flow cytometry |
| Targeted RNA/Protein Expression Analysis | To measure changes in the expression of downstream target genes or proteins. | qPCR, Western Blot, Proteomics |
| Phenotypic Assays | To evaluate the effect of POI degradation on specific cellular functions. | Cell migration assays, invasion assays, reporter gene assays |
Protocol: Cell Viability Assay (MTS)
Materials:
-
Cells and cell culture medium
-
96-well clear-bottom plates
-
Degrader compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the degrader compound. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the cells for a period relevant to the desired biological outcome (e.g., 72 hours).
-
MTS Addition: Add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Plot the percent viability against the degrader concentration to calculate the GI50 (concentration for 50% growth inhibition).
Conclusion
The experimental design for targeted protein degradation assays requires a multi-faceted approach to thoroughly characterize the efficacy and mechanism of action of novel degraders. By systematically employing the assays and protocols outlined in these application notes—from quantifying protein knockdown and confirming ternary complex formation to assessing ubiquitination and evaluating downstream functional outcomes—researchers can build a comprehensive data package to advance their TPD programs. The use of orthogonal assays is highly recommended to ensure the robustness and reproducibility of the findings.
References
Application of Cl-C6-PEG4-C3-COOH in Novel Therapeutic Development: A Focus on Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cl-C6-PEG4-C3-COOH is a heterobifunctional linker integral to the design and synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics that induce targeted protein degradation. This molecule features a 6-carbon alkyl chain (C6) that provides spatial separation, a hydrophilic 4-unit polyethylene glycol (PEG4) chain that enhances solubility and cell permeability, and a terminal carboxylic acid (COOH) group that serves as a versatile handle for conjugation to a ligand for an E3 ubiquitin ligase, such as Von Hippel-Lindau (VHL) or Cereblon (CRBN). The other end of the molecule, a chloro (Cl) group, allows for facile attachment to a ligand targeting a specific protein of interest (POI). The precise length and composition of this linker are critical for the formation of a stable and efficient ternary complex between the POI, the PROTAC, and the E3 ligase, which is a prerequisite for subsequent ubiquitination and proteasomal degradation of the target protein.
Core Application: PROTAC-Mediated Protein Degradation
The primary application of this compound is in the construction of PROTACs. The linker serves to connect a warhead that binds to the target protein with a ligand that recruits an E3 ligase. This proximity-inducing mechanism leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome. This catalytic process allows for the removal of disease-causing proteins, offering a significant advantage over traditional occupancy-based inhibitors.
Application Notes and Protocols for the Synthesis of Chloroalkane-Containing PROTACs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of chloroalkane-containing Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase.[1][2][3] This document focuses on the synthesis of "HaloPROTACs," which utilize a chloroalkane moiety to covalently bind to HaloTag fusion proteins, thereby enabling the targeted degradation of a wide range of proteins of interest (POIs) fused to the HaloTag.[4][5]
The protocols outlined below are based on established methodologies for the synthesis of PROTACs that incorporate a chloroalkane warhead, a flexible linker, and a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.
Overview of Chloroalkane-Containing PROTACs
A typical chloroalkane-containing PROTAC consists of three key components as depicted in the signaling pathway below:
-
Chloroalkane Warhead: This moiety forms a covalent bond with the HaloTag7 fusion protein.
-
E3 Ligase Ligand: A small molecule that binds to an E3 ubiquitin ligase, such as VHL.
-
Linker: A chemical linker that connects the warhead and the E3 ligase ligand, influencing the stability and efficacy of the resulting PROTAC.
The mechanism of action involves the PROTAC molecule simultaneously binding to the HaloTag-fused POI and the E3 ligase, forming a ternary complex. This proximity induces the ubiquitination of the POI by the E3 ligase, marking it for degradation by the proteasome.
Caption: Mechanism of action for a chloroalkane-containing PROTAC.
Quantitative Data Summary
The following table summarizes the degradation and binding efficiencies of representative HaloPROTACs from published literature. This data is crucial for comparing the efficacy of different PROTAC designs.
| PROTAC Name | Target Protein | DC50 (nM) | Dmax (%) | VHL Binding IC50 (µM) | Reference |
| HaloPROTAC3 | GFP-HaloTag7 | 19 ± 1 | 90 ± 1 | 0.54 ± 0.06 | |
| HaloPROTAC2 | GFP-HaloTag7 | ~2500 | ~70 | Not Reported | |
| HaloPROTAC4 | GFP-HaloTag7 | >1000 | ~70 | Not Reported |
Note: DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein. Dmax is the maximum degradation observed. IC50 is the concentration of the PROTAC that inhibits 50% of VHL binding.
Experimental Protocols
This section provides detailed protocols for the synthesis of a chloroalkane-containing PROTAC, exemplified by a structure similar to HaloPROTAC3. The synthesis is modular and involves the preparation of three key building blocks: the chloroalkane linker, the VHL ligand, and their final conjugation.
Synthesis Workflow
The overall synthetic strategy is outlined in the diagram below.
Caption: General workflow for the synthesis of a chloroalkane-containing PROTAC.
Protocol 1: Synthesis of the Chloroalkane-Linker with a Carboxylic Acid
This protocol describes the synthesis of a key intermediate: a chloroalkane attached to a linker with a terminal carboxylic acid, which is necessary for the subsequent amide coupling reaction.
Materials:
-
6-chlorohexan-1-ol
-
tert-Butyl bromoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Alkylation:
-
To a solution of 6-chlorohexan-1-ol (1.0 eq) in anhydrous THF at 0 °C, add NaH (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add tert-butyl bromoacetate (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, dry over Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield the tert-butyl ester intermediate.
-
-
Deprotection:
-
Dissolve the tert-butyl ester intermediate (1.0 eq) in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 2 hours.
-
Remove the solvent under reduced pressure to yield the chloroalkane-linker with a carboxylic acid. This product is often used in the next step without further purification.
-
Protocol 2: Synthesis of the VHL Ligand with an Amine Handle
This protocol outlines the preparation of a VHL ligand with a linker terminating in an amine group, ready for coupling with the chloroalkane-linker acid. The synthesis of the core VHL ligand is a multi-step process; for detailed procedures, refer to the literature on VHL ligand synthesis. This protocol starts from a commercially available or previously synthesized VHL ligand with a protected amine linker.
Materials:
-
VHL ligand with a Boc-protected amine linker (e.g., (2S,4R)-1-((S)-2-(tert-butoxycarbonylamino)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Boc Deprotection:
-
Dissolve the Boc-protected VHL ligand (1.0 eq) in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 1 hour.
-
Remove the solvent under reduced pressure to yield the VHL ligand with a free amine. This is typically obtained as a TFA salt and can be used directly in the coupling step.
-
Protocol 3: Final PROTAC Synthesis via Amide Coupling
This protocol describes the final step of coupling the chloroalkane-linker acid with the VHL ligand amine to form the final PROTAC molecule.
Materials:
-
Chloroalkane-linker acid (from Protocol 3.2)
-
VHL ligand amine (from Protocol 3.3)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Reverse-phase HPLC for purification
Procedure:
-
Amide Coupling:
-
Dissolve the chloroalkane-linker acid (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add a solution of the VHL ligand amine (1.0 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over Na2SO4 and concentrate under reduced pressure.
-
-
Purification and Characterization:
-
Purify the crude product by reverse-phase HPLC to obtain the final chloroalkane-containing PROTAC.
-
Characterize the purified PROTAC by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.
-
Concluding Remarks
The protocols provided herein offer a detailed guide for the synthesis of chloroalkane-containing PROTACs. The modular nature of the synthesis allows for the straightforward modification of the linker length and composition, as well as the E3 ligase ligand, to optimize the degradation efficiency and selectivity of the PROTAC. Researchers are encouraged to consult the cited literature for further details and alternative synthetic routes. The successful synthesis and characterization of these molecules will enable further investigations into targeted protein degradation for various research and therapeutic applications.
References
- 1. enamine-genez.com [enamine-genez.com]
- 2. researchgate.net [researchgate.net]
- 3. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of HaloPROTACs in Cell Culture Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary strategy in chemical biology and drug discovery, enabling the targeted degradation of specific proteins rather than their inhibition.[1] These heterobifunctional molecules consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker to connect them. By bringing the POI and E3 ligase into proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome.[2]
The HaloPROTAC system is a powerful chemical genetics tool that circumvents the need for a specific, high-affinity ligand for every POI.[1][2] Instead, it targets proteins that have been endogenously tagged with a HaloTag, a modified haloalkane dehalogenase. The HaloPROTAC molecule contains a chloroalkane moiety that irreversibly binds to the HaloTag, and a second ligand that recruits an E3 ligase, such as von Hippel-Lindau (VHL) or Cereblon (CRBN). This approach allows for the rapid, reversible, and potent degradation of virtually any protein that can be tagged with HaloTag, making it an invaluable tool for target validation and functional studies.
Mechanism of Action
The HaloPROTAC system operates by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system. The process can be summarized in the following steps:
-
Expression of HaloTag Fusion Protein : The target protein of interest is fused with the HaloTag protein at the genetic level, often using CRISPR/Cas9 gene editing for endogenous tagging.
-
Ternary Complex Formation : The HaloPROTAC, a bifunctional molecule, enters the cell. One end of the HaloPROTAC covalently binds to the HaloTag on the fusion protein, while the other end recruits an E3 ubiquitin ligase (e.g., VHL). This forms a key ternary complex consisting of the HaloTag-POI, the HaloPROTAC, and the E3 ligase.
-
Ubiquitination : The proximity induced by the ternary complex allows the E3 ligase to transfer ubiquitin molecules to the HaloTag-POI.
-
Proteasomal Degradation : The polyubiquitinated HaloTag-POI is then recognized and degraded by the 26S proteasome, effectively eliminating the target protein from the cell. The HaloPROTAC molecule is then released and can catalyze further degradation cycles.
Quantitative Data Summary
The efficacy of HaloPROTACs is typically quantified by their half-maximal degradation concentration (DC₅₀) and maximum degradation level (Dₘₐₓ). The table below summarizes performance data for commonly used HaloPROTACs in various cell culture models.
| HaloPROTAC | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Time Point (h) | Reference |
| HaloPROTAC3 | GFP-HaloTag7 | HEK293 | 19 ± 1 | 90 ± 1 | 24 | |
| HaloPROTAC3 | HaloTag-IGF2BP3 | HCT116 | Not Reported | ~75 | 5 | |
| HaloPROTAC3 | HiBiT-HaloTag-BRD4 | HEK293 | Not Reported | >90 | 24 | |
| HaloPROTAC3 | Cytoplasmic Protein | HEK293 | 18.6 | ~80 | 24 | |
| HaloPROTAC3 | Nuclear Protein | HEK293 | 8.1 | ~80 | 24 | |
| HaloPROTAC-E | SGK3-Halo | HEK293 | 3 - 10 | ~95 | 48 | |
| HaloPROTAC-E | Halo-VPS34 | HEK293 | 3 - 10 | ~95 | 48 |
Experimental Protocols
Protocol 1: Generation of Endogenously Tagged HaloTag Cell Lines via CRISPR/Cas9
This protocol outlines the steps for inserting a HaloTag sequence at the N- or C-terminus of a target gene locus using CRISPR/Cas9 technology.
Materials:
-
Target cells (e.g., HEK293)
-
Cas9 nuclease
-
Custom synthetic guide RNA (crRNA) targeting the desired locus
-
Donor plasmid containing the HaloTag (or HiBiT-HaloTag) sequence flanked by homology arms (~500-800 bp) corresponding to the genomic region.
-
Electroporation system (e.g., Bio-Rad Gene Pulser) and reagents.
-
Fluorescence-Activated Cell Sorter (FACS)
-
Fluorescent HaloTag ligand (e.g., Janelia Fluor 646).
Methodology:
-
Design and Preparation:
-
Design crRNAs targeting the region immediately upstream of the stop codon (for C-terminal tagging) or downstream of the start codon (for N-terminal tagging) of the POI.
-
Synthesize a donor plasmid containing the HaloTag sequence flanked by homology arms matching the genomic sequences adjacent to the crRNA cut site.
-
-
RNP Complex Formation:
-
Assemble the Ribonucleoprotein (RNP) complex by incubating the Cas9 protein with the synthetic crRNA and a tracerRNA at room temperature for 10-20 minutes.
-
-
Electroporation:
-
Harvest and resuspend target cells (e.g., 4 x 10⁶ cells) in an appropriate electroporation buffer.
-
Combine the RNP complex with the donor plasmid DNA (e.g., 5 µg).
-
Add the cell suspension to the RNP/donor mixture and transfer to an electroporation cuvette.
-
Pulse the cells using optimized settings for the specific cell type (e.g., for HEK293 cells: 160 V).
-
-
Cell Recovery and Expansion:
-
Allow cells to recover post-electroporation before transferring them to a culture flask with fresh growth medium.
-
Culture the cells for several days to allow for gene editing and expression of the HaloTag fusion protein.
-
-
Enrichment of Edited Cells (FACS):
-
Incubate the mixed population of cells with a fluorescent HaloTag ligand (e.g., 200 nM) for 20-30 minutes.
-
Wash the cells to remove unbound ligand.
-
Use FACS to sort and collect the fluorescently labeled (HaloTag-positive) cells, thereby enriching the population of correctly edited cells.
-
-
Validation:
-
Expand the sorted cell population.
-
Confirm successful tagging and correct protein expression levels via Western blot using an antibody against the target protein or the HaloTag.
-
Protocol 2: HaloPROTAC-Mediated Protein Degradation in Cell Culture
This protocol describes the treatment of HaloTag-expressing cells with a HaloPROTAC to induce protein degradation and subsequent analysis.
Materials:
-
HaloTag-expressing cells
-
HaloPROTAC (e.g., HaloPROTAC3) and a negative control (e.g., ent-HaloPROTAC3).
-
DMSO (vehicle control)
-
Cell culture medium and plates (6-well or 96-well)
-
For Western Blot: Lysis buffer (e.g., RIPA), protease inhibitors, SDS-PAGE equipment, primary antibodies (anti-HaloTag or anti-POI), secondary antibody.
-
For Luminescence: HiBiT-HaloTag fusion cells, Nano-Glo® HiBiT Lytic Detection System.
Methodology:
-
Cell Seeding:
-
Plate the HaloTag-expressing cells in a suitable format (e.g., 6-well plate for Western blot, white 96-well plate for luminescence) at a density that ensures they are in a logarithmic growth phase at the time of harvest.
-
Incubate overnight (18-24 hours) to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of HaloPROTACs in DMSO.
-
Dilute the HaloPROTAC to the desired final concentration in fresh cell culture medium. A typical starting concentration for endogenous targets is 300 nM. For dose-response curves, prepare a serial dilution.
-
Include necessary controls:
-
Vehicle Control: Treat cells with an equivalent volume of DMSO (e.g., 0.1%).
-
Negative Control: Treat cells with an inactive enantiomer like ent-HaloPROTAC3, which binds HaloTag but not the E3 ligase, to confirm the degradation is mechanism-specific.
-
-
Replace the old medium with the medium containing the compounds.
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 4, 24, or 48 hours) at 37°C and 5% CO₂. The optimal time depends on the target protein's turnover rate.
-
-
Analysis - Method A: Western Blotting:
-
Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Determine total protein concentration using a BCA assay to normalize loading.
-
Separate 20 µg of protein lysate per lane using SDS-PAGE and transfer to a nitrocellulose membrane.
-
Block the membrane (e.g., with 5% milk in TBST) and probe with a primary antibody against the HaloTag or the POI.
-
Incubate with an appropriate HRP-conjugated secondary antibody and visualize using a chemiluminescence substrate.
-
Quantify band intensities relative to a loading control (e.g., actin or tubulin) to determine the percentage of remaining protein.
-
-
Analysis - Method B: HiBiT Lytic Luminescence Assay:
-
This method is for cells expressing a HiBiT-HaloTag fusion.
-
Prepare the Nano-Glo® HiBiT Lytic Reagent according to the manufacturer's protocol.
-
Add 100 µL of the reagent directly to each well of the 96-well plate.
-
Place the plate on an orbital shaker for at least 10 minutes to induce lysis and stabilize the luminescent signal.
-
Measure luminescence using a plate reader. The signal is directly proportional to the amount of HiBiT-HaloTag protein remaining.
-
Protocol 3: Cell Viability Assay
It is crucial to assess whether the observed phenotype is due to the specific degradation of the target protein or general cytotoxicity of the HaloPROTAC compound.
Materials:
-
HaloTag-expressing cells
-
HaloPROTAC compound
-
96-well clear or opaque-walled plates
-
Cell viability reagent (e.g., MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit).
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 3,000-5,000 cells/well) and incubate overnight.
-
Compound Treatment: Treat cells with a range of concentrations of the HaloPROTAC, including concentrations well above the measured DC₅₀. Include vehicle-treated wells as a 100% viability control.
-
Incubation: Incubate the plate for a relevant duration (e.g., 48 or 72 hours).
-
Viability Measurement (Example using MTT):
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Add solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Analysis:
-
Subtract the background absorbance from wells containing medium only.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Note: Studies have shown that HaloPROTAC-E, at concentrations effective for degradation (up to 1 µM), had no effect on HEK293 cell viability after 48 hours.
-
References
Troubleshooting & Optimization
Technical Support Center: Optimizing PROTAC Efficacy with PEG4 Linkers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The content is designed to address specific issues encountered during the optimization of Proteolysis Targeting Chimeras (PROTACs) utilizing a polyethylene glycol 4 (PEG4) linker.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a PEG4 linker in a PROTAC?
A PEG4 linker in a PROTAC serves as a flexible bridge connecting the ligand that binds to the target protein of interest (POI) and the ligand that recruits an E3 ubiquitin ligase.[1] The linker's length and flexibility are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.[2] PEG linkers, in particular, can enhance the solubility and permeability of the PROTAC molecule.[3]
Q2: How does the length of a PEG linker, such as PEG4, impact the efficacy of a PROTAC?
The length of the linker is a crucial parameter in PROTAC design and must be optimized for each specific target protein and E3 ligase pair.[3]
-
Too short: A linker that is too short can cause steric hindrance between the target protein and the E3 ligase, preventing the formation of a stable ternary complex.[4]
-
Too long: An excessively long linker may not effectively bring the two proteins into the necessary proximity for efficient ubiquitin transfer, leading to an unstable ternary complex.
-
Optimal Length: An optimal linker length, which in many cases can be a PEG4 linker, facilitates the ideal orientation and proximity of the POI and E3 ligase, leading to efficient ubiquitination and degradation.
Q3: What is the "hook effect" and how does the PEG4 linker influence it?
The "hook effect" is a phenomenon observed in PROTAC dose-response curves where the degradation efficiency decreases at very high concentrations. This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex. The properties of the linker, including its length and flexibility, can influence the concentration at which the hook effect becomes apparent. A well-optimized linker, such as a PEG4 linker in some systems, can promote positive cooperativity in ternary complex formation, which can help mitigate the hook effect.
Troubleshooting Guides
Issue 1: My PROTAC with a PEG4 linker shows good binding to the target protein and the E3 ligase individually, but I observe no significant degradation.
This is a common challenge in PROTAC development. Here’s a step-by-step guide to troubleshoot this issue:
Step 1: Verify Ternary Complex Formation
Even with good binary affinities, the PEG4 linker may not be optimal for facilitating the formation of a stable ternary complex.
-
Recommended Experiment: Co-Immunoprecipitation (Co-IP)
-
Rationale: This experiment will determine if the PROTAC is capable of bringing the target protein and the E3 ligase together in a cellular context.
Step 2: Assess Cell Permeability
The physicochemical properties of your PROTAC, influenced by the PEG4 linker, might be hindering its ability to cross the cell membrane.
-
Recommended Experiment: Cellular Target Engagement Assay (e.g., CETSA or NanoBRET)
-
Rationale: These assays confirm that the PROTAC is able to enter the cell and bind to its intended target.
Step 3: Evaluate Linker Length and Composition
If ternary complex formation is weak or absent, and cell permeability is not an issue, the PEG4 linker itself may be suboptimal for your specific system.
-
Recommendation: Synthesize and test a series of PROTACs with varying linker lengths (e.g., PEG2, PEG6, PEG8) and compositions (e.g., alkyl chains) to identify the optimal linker for your target and E3 ligase pair.
Issue 2: I am observing inconsistent degradation results with my PEG4-linked PROTAC across experiments.
Inconsistent results can stem from several factors related to experimental setup and compound stability.
Step 1: Ensure Compound Stability and Solubility
-
Recommendation: Always prepare fresh stock solutions of your PROTAC in a suitable solvent like DMSO. Ensure complete dissolution before diluting into cell culture media. Poor solubility can lead to variable effective concentrations.
Step 2: Optimize Experimental Conditions
-
Recommendation: Perform a time-course experiment to determine the optimal treatment duration for maximal degradation. Also, conduct a detailed dose-response experiment to identify the optimal concentration range and to check for a potential "hook effect".
Step 3: Verify Proteasome-Dependent Degradation
-
Recommended Experiment: Proteasome Inhibitor Co-treatment
-
Rationale: To confirm that the observed protein loss is due to proteasomal degradation, co-treat your cells with your PROTAC and a proteasome inhibitor (e.g., MG132). A "rescue" of your target protein levels in the presence of the inhibitor confirms a proteasome-dependent mechanism.
Quantitative Data Summary
The following tables summarize quantitative data illustrating the impact of PEG linker length on the physicochemical properties and degradation efficiency of PROTACs.
Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | HBD | HBA | Number of Rotatable Bonds |
| PROTAC 1 | Alkyl | 785.9 | 4.2 | 165.2 | 4 | 11 | 18 |
| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 | 4 | 12 | 22 |
| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 | 4 | 14 | 30 |
Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.
Table 2: Influence of PEG Linker Length on Degradation Efficiency of SMARCA2-Targeting PROTACs
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC A | PEG2 | 15 | 85 |
| PROTAC B | PEG4 | 5 | >90 |
| PROTAC C | PEG6 | 20 | >90 |
| PROTAC D | PEG8 | 50 | 80 |
Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced Degradation
This protocol is used to quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
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Cell line expressing the target protein
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
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Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with a serial dilution of the PROTAC compound for a predetermined time. Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour. Incubate with the primary antibody for the target protein and the loading control. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of degradation relative to the vehicle control.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is designed to confirm the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in a cellular context.
Materials:
-
Cell line expressing the target protein and E3 ligase
-
PROTAC compound
-
Proteasome inhibitor (e.g., MG132)
-
Non-denaturing cell lysis buffer
-
Antibody against the E3 ligase (or target protein)
-
Isotype control IgG
-
Protein A/G agarose or magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents (as listed in Protocol 1)
Procedure:
-
Cell Treatment: Treat cells with the PROTAC compound and a proteasome inhibitor (to prevent degradation of the complex).
-
Cell Lysis: Lyse the cells using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the E3 ligase (or target protein). Use an isotype control IgG as a negative control.
-
Complex Capture: Add Protein A/G beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads multiple times to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluates by Western blotting using antibodies against the target protein, the E3 ligase, to detect the presence of all three components in the immunoprecipitated complex.
Visualizations
References
overcoming steric hindrance in ternary complex formation
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to address challenges related to steric hindrance in the formation of ternary complexes, particularly in the context of targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of ternary complex formation?
A1: Steric hindrance refers to the spatial arrangement of atoms or groups of atoms that prevents or restricts interactions between molecules. In the formation of a ternary complex (e.g., Target Protein - Degrader - E3 Ligase), steric hindrance occurs when the physical bulk of the components prevents them from fitting together favorably. This can be caused by a suboptimal degrader conformation, an inappropriate linker length or composition, or clashes between the surfaces of the target protein and the E3 ligase.
Q2: What are the common experimental indicators of potential steric hindrance?
A2: Steric hindrance can manifest in several ways during experimental evaluation:
-
High Binary Affinity, No Ternary Complex: The degrader shows strong binding to the target protein and the E3 ligase independently, but no stable ternary complex is detected in co-incubation assays (e.g., SPR, ITC, FRET).
-
Weak Ternary Complex Cooperativity: The cooperativity factor (alpha), which measures how much the binding of one protein enhances the binding of the other, is low or non-existent (α ≈ 1). A high alpha value (α > 1) indicates positive cooperativity, which is often dampened by steric issues.
-
Poor Degradation Efficacy (High DC50/Dmax): Despite good binary affinities, the degrader fails to induce efficient degradation of the target protein, resulting in a high DC50 (concentration for 50% degradation) and a low Dmax (maximum degradation).
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"Hook Effect" at High Concentrations: In cellular degradation assays, high concentrations of the degrader lead to a decrease in degradation. This occurs because the degrader independently saturates both the target protein and the E3 ligase, forming binary complexes that cannot engage with each other, a situation often exacerbated by steric constraints.
Q3: How does the choice of E3 ligase and its corresponding ligand affect steric hindrance?
A3: The choice of E3 ligase (e.g., Cereblon (CRBN), Von Hippel-Lindau (VHL)) and the specific ligand used to recruit it (e.g., lenalidomide for CRBN, VH032 for VHL) is critical. The E3 ligase's size, shape, and surface topology dictate how it can interact with a target protein. A bulky target protein may be sterically incompatible with a large E3 ligase, or the exit vector of the E3 ligase ligand may orient the linker and target in a way that causes a clash. Therefore, if steric hindrance is suspected, switching the E3 ligase system entirely (e.g., from a CRBN-based degrader to a VHL-based one) can provide an alternative geometry for the ternary complex and potentially resolve the clash.
Troubleshooting Guide: Overcoming Steric Hindrance
Problem: My degrader shows good binary binding but fails to form a ternary complex or induce degradation.
This common issue often points to steric clashes within the potential ternary complex. The following troubleshooting workflow can help diagnose and solve the problem.
Caption: Troubleshooting workflow for overcoming steric hindrance.
Solution 1: Systematically Modify the Linker
The linker is the most critical and tunable element for resolving steric clashes.[1] Its length, composition, and attachment points dictate the relative orientation of the target and E3 ligase.[1]
-
Vary Linker Length: The optimal linker length is highly dependent on the specific target and E3 ligase pair. A linker that is too short can cause a direct steric clash, preventing the proteins from binding simultaneously.[2] Conversely, a linker that is too long may not sufficiently restrict the proteins in a productive orientation for ubiquitin transfer.
-
Action: Synthesize a small library of degraders where the linker length is systematically varied. A common strategy is to use polyethylene glycol (PEG) or alkyl chains and vary the number of repeating units (e.g., n=2, 3, 4, 5).
-
-
Modify Linker Composition and Rigidity: The flexibility of the linker is crucial. Highly flexible linkers (like long alkyl chains) allow for many non-productive binding orientations. Incorporating more rigid elements, such as piperazine rings or alkynes, can reduce the conformational entropy and pre-organize the degrader into a more favorable conformation for ternary complex formation.[3][]
-
Action: Replace a flexible linker with a more rigid analog of similar length to see if it improves ternary complex stability and degradation.
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Solution 2: Change the Linker Attachment Point
The "exit vector"—the position where the linker attaches to the target ligand or the E3 ligase ligand—profoundly influences the trajectory of the linker and the resulting geometry of the ternary complex. An exit vector pointing directly into the surface of the opposing protein will inevitably cause a steric clash.
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Action: If structurally feasible, re-synthesize the degrader with the linker attached to a different, solvent-exposed position on either the target or E3 ligase ligand. Analyzing crystal structures of the binary complexes (ligand-protein) can help identify suitable alternative attachment points.
Solution 3: Switch the E3 Ligase System
If linker optimization fails, the fundamental geometry of the target-E3 ligase pair may be incompatible. VHL and CRBN, the two most commonly used E3 ligases, have very different shapes, sizes, and surface topographies. A target protein that clashes with VHL may form a productive complex with CRBN, and vice versa.
-
Action: Synthesize a new degrader using the same target warhead but linked to a ligand for a different E3 ligase (e.g., switch from a VHL-based degrader to a CRBN-based one). This represents a more significant modification but can often overcome fundamental steric incompatibilities.
Quantitative Data Summary
The following tables provide hypothetical but representative data illustrating how the modifications described above can impact key experimental readouts.
Table 1: Effect of Linker Length and Composition on Ternary Complex Affinity and Degradation
| Degrader ID | Linker Moiety | Length (atoms) | Ternary Complex Kd (nM) | Cooperativity (α) | Cellular DC50 (nM) |
|---|---|---|---|---|---|
| Compound A | Alkyl Chain | 8 | > 5000 | 0.9 | > 1000 |
| Compound B | Alkyl Chain | 12 | 850 | 1.5 | 450 |
| Compound C | Alkyl Chain | 15 | 120 | 8.2 | 35 |
| Compound D | Alkyl Chain | 18 | 400 | 3.1 | 150 |
| Compound E | PEG | 15 | 150 | 7.5 | 42 |
| Compound F | Piperazine | 15 | 85 | 11.5 | 20 |
This table shows that increasing linker length from 8 to 15 atoms (A vs. C) dramatically improved ternary complex affinity and degradation. Further, replacing the flexible alkyl chain with a more rigid piperazine-containing linker of the same length (C vs. F) provided an additional boost to cooperativity and cellular potency.
Table 2: Effect of E3 Ligase System on Degradation Efficacy
| Degrader ID | Target Ligand | E3 Ligase System | Ternary Complex Formation | Max Degradation (Dmax) |
|---|---|---|---|---|
| Compound G | Warhead-X | VHL | Not Detected | < 10% |
| Compound H | Warhead-X | CRBN | Detected (α = 5.6) | > 90% |
This table illustrates a scenario where a degrader based on the VHL ligase (Compound G) failed to work due to a steric clash. Switching to a CRBN-based system (Compound H) with the same target warhead resolved the issue, enabling productive ternary complex formation and efficient degradation.
Experimental Protocols & Methodologies
Protocol 1: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
This protocol is designed to measure the kinetics and affinity of binary and ternary complex formation.
Objective: To determine the dissociation constants (Kd) for binary interactions and assess cooperativity (α) of the ternary complex.
Methodology:
-
Immobilization: Covalently immobilize the purified, biotinylated E3 ligase (e.g., VHL-ElonginB-ElonginC complex) onto a streptavidin-coated SPR sensor chip.
-
Binary Interaction 1 (Degrader-E3): Inject a series of concentrations of the degrader over the E3 ligase surface to determine the Kd of the Degrader-E3 binary interaction.
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Binary Interaction 2 (Degrader-Target): In a separate experiment or on a different flow cell, measure the affinity of the degrader for the target protein in solution using a suitable assay format (e.g., ITC or a competitive binding assay, as direct binding of the target to the degrader is often weak).
-
Ternary Complex Formation: Inject a series of concentrations of the target protein that have been pre-incubated with a fixed, saturating concentration of the degrader over the E3 ligase surface.
-
Data Analysis:
-
Fit the sensorgrams from step 2 to a 1:1 binding model to obtain Kd1 (Degrader-E3).
-
Fit the sensorgrams from step 4 to a 1:1 binding model to obtain Kd,app (apparent affinity of the Target to the Degrader-E3 complex).
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Calculate the cooperativity factor: α = Kd1 / Kd,app . An α > 1 indicates positive cooperativity, suggesting favorable protein-protein interactions. An α ≤ 1 suggests no cooperativity or negative cooperativity, which can be a sign of steric hindrance.
-
Caption: PROTAC mechanism and point of steric hindrance.
Protocol 2: Cellular Degradation Assay (Western Blot)
Objective: To measure the concentration-dependent degradation of a target protein in cells.
Methodology:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the degrader compound. Include a vehicle control (e.g., 0.1% DMSO). A typical concentration range is 1 nM to 10,000 nM.
-
Incubation: Incubate the cells for a predetermined time required to observe degradation (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of total protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST).
-
Incubate with a primary antibody specific to the target protein.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-Actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Imaging and Analysis:
-
Develop the blot using an ECL substrate and capture the chemiluminescent signal.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the degrader concentration and fit the data to a dose-response curve to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation percentage).
-
References
Technical Support Center: Enhancing PROTAC Cell Permeability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor cell permeability in Proteolysis-Targeting Chimeras (PROTACs).
Troubleshooting Guide
Issue 1: My PROTAC shows high biochemical potency but low cellular activity.
Q1: I've confirmed my PROTAC binds to the target protein and the E3 ligase with high affinity in biochemical assays, but I'm not seeing significant target degradation in my cell-based experiments. Could this be a permeability issue?
A: Yes, a common reason for the disconnect between biochemical potency and cellular activity is poor cell permeability.[1] PROTACs are large molecules, often with high molecular weights (MW > 800 Da) and polar surface areas (PSA), placing them "beyond the Rule of Five" (bRo5) chemical space.[1][2][3] These properties can significantly hinder their ability to cross the cell membrane and reach their intracellular targets.[3] Even with high binding affinity in vitro, if the PROTAC cannot achieve a sufficient intracellular concentration, it will not effectively induce protein degradation.
Q2: What are the key physicochemical properties of my PROTAC that I should evaluate for potential permeability issues?
A: Several physicochemical properties are critical for PROTAC cell permeability. Due to their large size, traditional metrics like Lipinski's Rule of Five are often not applicable. Key factors to consider include:
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Molecular Weight (MW): PROTACs typically have high MWs, which can negatively impact passive diffusion across the cell membrane.
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Polar Surface Area (PSA): A large PSA is common in PROTACs and can limit membrane permeability.
-
Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): High numbers of HBDs and HBAs can reduce permeability. For instance, replacing amide bonds with esters can reduce the HBD count and improve permeability.
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Lipophilicity (LogP): An optimal lipophilicity range is crucial. While some lipophilicity is needed to enter the lipid bilayer, excessively high LogP can lead to poor aqueous solubility or membrane retention, both of which reduce permeability.
-
Conformational Flexibility & Intramolecular Hydrogen Bonding (IMHB): The ability of a PROTAC to adopt a folded conformation can shield polar groups and reduce its effective size and polarity, thereby enhancing permeability.
Q3: How can I experimentally assess the permeability of my PROTAC?
A: Several standard assays can be used to quantify the permeability of your PROTAC. The two most common are:
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Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that models passive transcellular permeability. It is a cost-effective method for early-stage screening.
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Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) to mimic the human intestinal epithelium. It provides a more comprehensive assessment by considering passive diffusion, active transport, and efflux mechanisms.
Issue 2: My PROTAC's permeability is low. How can I improve it?
Q4: What rational design strategies can I employ to improve the cell permeability of my PROTAC?
A: Rational design and structural modification are key to overcoming permeability issues. Consider the following approaches:
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Linker Optimization: The linker is a critical component for optimizing PROTAC properties.
-
Composition and Rigidity: Replacing flexible PEG linkers with more rigid alkyl or phenyl linkers can improve permeability. Incorporating cationic and rigid moieties like piperidine and piperazine can also enhance rigidity, water solubility, and cell permeability.
-
Amide-to-Ester Substitution: Replacing an amide bond in the linker with an ester can reduce the number of hydrogen bond donors, decrease polarity, and improve permeability.
-
-
Introduce Intramolecular Hydrogen Bonds: Designing the PROTAC to form intramolecular hydrogen bonds can encourage a more compact, "ball-like" conformation, which reduces the molecule's size and polarity, facilitating cell entry.
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Prodrug Strategy: Masking polar functional groups with lipophilic moieties that are cleaved intracellularly can enhance permeability. However, this may further increase the molecular weight.
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"In-cell" Click Chemistry (CLIPTACs): This strategy involves synthesizing the PROTAC inside the cell from two smaller, more permeable precursors.
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Targeted Delivery:
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Antibody-PROTAC Conjugates (Ab-PROTACs): Attaching the PROTAC to a tumor cell-specific antibody can improve selective delivery.
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Receptor-Mediated Delivery: Conjugating the PROTAC to ligands for cell surface receptors (e.g., folate receptors) can facilitate uptake.
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Q5: Are there any formulation strategies I can use to improve the delivery of my PROTAC?
A: Yes, various drug delivery systems can enhance the solubility and permeability of poorly water-soluble PROTACs:
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Nanoparticle-based Formulations: Encapsulating PROTACs in lipid-based nanoparticles, polymeric micelles, or liposomes can improve their delivery.
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Emulsions and Amorphous Solid Dispersions: These formulations can enhance the aqueous solubility and permeability of hydrophobic PROTACs.
Issue 3: My optimized PROTAC still shows lower than expected activity, and I suspect efflux pump activity.
Q6: Could efflux pumps be limiting the intracellular concentration of my PROTAC?
A: Yes, drug efflux pumps, such as Multidrug Resistance Protein 1 (MDR1) and ATP-binding cassette transporter ABCC1/MRP1, can actively transport PROTACs out of the cell, leading to intrinsic and acquired resistance.
Q7: How can I investigate and overcome efflux pump-mediated resistance?
A: To address this, you can:
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Use Efflux Pump Inhibitors: Co-administer your PROTAC with known inhibitors of efflux pumps (e.g., tariquidar for MDR1) to see if cellular activity is restored.
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Genetic Knockout: Genetically ablate the gene encoding the suspected efflux pump (e.g., ABCB1 for MDR1) in your cell line and re-evaluate PROTAC activity.
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Synergistic Drug Combinations: Some drugs, like the dual EGFR/MDR1 inhibitor lapatinib, can simultaneously inhibit a cancer-related pathway and the efflux pump, potentially synergizing with your PROTAC.
Frequently Asked Questions (FAQs)
Q8: What is the "chameleonic" behavior of PROTACs and how does it relate to permeability?
A: The "chameleonic" behavior refers to the ability of some PROTACs to adapt their conformation to the surrounding solvent environment. In aqueous environments, they can expose polar groups to maintain solubility, while in the nonpolar lipid membrane, they can fold to shield these polar groups and expose lipophilic surfaces, facilitating passage across the membrane.
Q9: What is the "hook effect" and is it related to cell permeability?
A: The "hook effect" is a phenomenon where at high concentrations, PROTACs form non-productive binary complexes with either the target protein or the E3 ligase, which inhibits the formation of the productive ternary complex required for degradation. This leads to a bell-shaped dose-response curve. While not directly a permeability issue, poor permeability can necessitate the use of higher concentrations, which might then induce the hook effect.
Q10: Are there any computational tools that can predict PROTAC permeability?
A: While predicting the permeability of large molecules like PROTACs is challenging, computational approaches are emerging. Three-dimensional descriptors of size and polarity, such as the solvent-accessible 3D polar surface area, are important for predicting the ability of a PROTAC to adopt a folded, permeable conformation. Machine learning models are also being developed to predict cell membrane permeability and guide linker design.
Quantitative Data Summary
Table 1: Physicochemical Properties of Selected PROTACs and their Permeability.
| PROTAC | Target | E3 Ligase | MW (Da) | ALogP | HBD | PAMPA P_e_ (10⁻⁶ cm/s) | Cellular Activity | Reference |
|---|---|---|---|---|---|---|---|---|
| MZ1 | BET | VHL | ~900-1200 | - | 4-6 | Low (e.g., <1) | Active | |
| ARV-771 | BET | VHL | ~900-1200 | - | 4-6 | Low (e.g., <1) | Active | |
| Amide-PROTAC | BET | VHL | - | 3.6-4.3 | +1 vs Ester | 0.01-0.1 | Less Potent | |
| Ester-PROTAC | BET | VHL | - | 4.2-4.8 | -1 vs Amide | 0.2-0.3 | More Potent |
| PROTAC(H-PGDS)-7 | H-PGDS | - | 743 | - | - | - | DC₅₀ = 17.3 pM | |
Note: This table provides illustrative data. Actual values can vary based on the specific PROTAC structure and experimental conditions.
Key Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: The PAMPA assay measures the passive diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment. The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).
Methodology:
-
Prepare Phospholipid Solution: Dissolve a suitable phospholipid (e.g., phosphatidylcholine) in a volatile organic solvent (e.g., dodecane).
-
Coat Filter Membrane: Carefully pipette 5 µL of the phospholipid solution onto the filter of each well in the donor plate. Allow it to impregnate the filter for at least 5 minutes.
-
Prepare Acceptor Solution: Fill the wells of the acceptor plate with buffer (e.g., PBS at pH 7.4).
-
Prepare Donor Solutions: Dissolve the test PROTAC and control compounds in a suitable solvent (like DMSO) and then dilute into PBS (pH 7.4) to the final desired concentration (e.g., 100 µM). The final DMSO concentration should be low (<1%).
-
Start Assay: Add 200 µL of the donor solution to each well of the coated donor plate. Carefully place the donor plate into the acceptor plate, ensuring the filter membrane is in contact with the acceptor solution.
-
Incubate: Incubate the plates at room temperature for a defined period (e.g., 4-16 hours).
-
Measure Concentrations: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis plate reader or LC-MS/MS).
-
Calculate Permeability: Calculate the effective permeability (Pe) using the appropriate formula that accounts for the concentrations, volumes, membrane area, and incubation time.
Caco-2 Permeability Assay
Principle: This protocol assesses both passive and active transport across a confluent monolayer of Caco-2 cells, which serve as a model for the human intestinal epithelium.
Methodology:
-
Cell Seeding: Seed Caco-2 cells onto Transwell® permeable supports and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Verify Monolayer Integrity: Before the assay, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Prepare Transport Buffer: Use a physiologically relevant buffer, such as Hanks' Balanced Salt Solution (HBSS), adjusted to the appropriate pH (e.g., pH 7.4).
-
Prepare Dosing Solutions: Dissolve the test PROTAC and control compounds in the transport buffer.
-
Apical to Basolateral (A to B) Permeability:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the dosing solution to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Collect samples from both the donor and receiver compartments at the end of the incubation.
-
-
Basolateral to Apical (B to A) Permeability (for efflux assessment):
-
Add the dosing solution to the basolateral (donor) side and fresh transport buffer to the apical (receiver) side.
-
Follow the same incubation and sampling procedure as for A to B permeability.
-
-
Analyze Samples: Quantify the concentration of the PROTAC in all samples using LC-MS/MS.
-
Calculate Apparent Permeability (Papp) and Efflux Ratio:
-
Calculate the Papp value for both A to B and B to A directions.
-
The efflux ratio is calculated as Papp (B to A) / Papp (A to B). An efflux ratio significantly greater than 1 suggests the involvement of active efflux transporters.
-
Visualizations
Caption: Troubleshooting workflow for low PROTAC cellular activity.
Caption: Key factors influencing PROTAC cell permeability.
Caption: Overview of strategies to enhance PROTAC permeability.
References
Technical Support Center: Understanding the Cl-C6-PEG4-C3-COOH Linker in Drug Development
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of the Cl-C6-PEG4-C3-COOH linker, particularly in the context of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and where is it commonly used?
The this compound is a heterobifunctional linker primarily used in the synthesis of PROTACs.[1][2] PROTACs are molecules designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][4] This specific linker contains a chloroalkane (Cl-C6) moiety, a tetra-polyethylene glycol (PEG4) spacer, and a carboxylic acid (C3-COOH) group. The chloroalkane can be used to covalently bind to specific protein tags, such as the HaloTag, making it a valuable tool in chemical genetics for studying protein degradation.[5]
Q2: What is the role of the PEG4 component in the linker's rigidity and function?
The polyethylene glycol (PEG) portion of the linker plays a significant role in the overall properties and efficacy of the PROTAC molecule. The PEG4 component in the this compound linker offers a balance of flexibility and hydrophilicity.
-
Flexibility: The PEG chain provides rotational freedom, which can be crucial for allowing the two ends of the PROTAC (the target protein binder and the E3 ligase binder) to adopt a conformation that facilitates the formation of a stable and productive ternary complex (Target Protein - PROTAC - E3 Ligase).
-
Hydrophilicity: PEG linkers can improve the aqueous solubility of the PROTAC molecule, which is often a challenge for these relatively large and complex compounds. Improved solubility can enhance bioavailability and cell permeability.
While offering flexibility, the PEG4 unit is of a defined length, which imposes some spatial constraints. The overall rigidity of the linker is a balance between the flexible PEG chain and the more rigid alkyl and functional group components. The optimal degree of rigidity is highly dependent on the specific target protein and E3 ligase pair, as it influences the stability of the ternary complex.
Q3: How does the rigidity of the this compound linker impact binding and degradation?
The rigidity and length of the linker are critical parameters that dictate the efficacy of a PROTAC. An optimal linker will orient the target protein and the E3 ligase in a way that promotes efficient ubiquitination.
-
Impact on Ternary Complex Formation: A linker that is too rigid may prevent the necessary conformational adjustments for the two proteins to come together effectively. Conversely, a linker that is too flexible might lead to non-productive binding events where the ubiquitination sites are not accessible. The this compound linker's semi-flexible nature is often a good starting point for optimization.
-
Influence on Binding Affinity and Cooperativity: The linker can influence the binding affinity of the PROTAC for its target protein and the E3 ligase. More importantly, it plays a crucial role in the "cooperativity" of ternary complex formation. Positive cooperativity, where the binding of one protein increases the affinity for the other, is often a hallmark of an effective PROTAC and is highly dependent on the linker's ability to position the two proteins favorably.
Troubleshooting Guide
Issue 1: Low or no degradation of the target protein despite good binary binding.
If your PROTAC constructed with the this compound linker shows good binding to both the target protein and the E3 ligase individually but fails to induce degradation in cellular assays, consider the following linker-related issues:
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Suboptimal Linker Length: The linker may be too short, causing steric hindrance, or too long, preventing effective ubiquitination.
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Inefficient Ternary Complex Formation: The linker may not be facilitating a productive ternary complex.
-
Poor Cell Permeability: The overall physicochemical properties of the PROTAC may be limiting its entry into cells.
Troubleshooting Steps:
-
Synthesize Analogs with Different Linker Lengths: Prepare PROTACs with shorter (e.g., PEG2) and longer (e.g., PEG6) PEG chains to assess the impact of linker length on degradation.
-
Biophysical Analysis of Ternary Complex: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure the formation and stability of the ternary complex.
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Assess Cell Permeability: Employ cellular uptake assays to determine if the PROTAC is reaching its intracellular target.
Issue 2: A "hook effect" is observed, with decreased degradation at high PROTAC concentrations.
The hook effect is a common phenomenon with PROTACs where high concentrations lead to the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) at the expense of the productive ternary complex.
Troubleshooting Steps:
-
Optimize PROTAC Concentration: Perform a wide dose-response experiment to identify the optimal concentration range for degradation.
-
Modify Linker to Enhance Cooperativity: A linker that promotes positive cooperativity can help to stabilize the ternary complex even at higher concentrations, potentially widening the effective concentration window. Consider introducing more rigid elements into the linker to pre-organize the molecule in a favorable conformation.
Quantitative Data Summary
The following table provides illustrative data on how variations in linker composition and length can impact the degradation efficiency of a hypothetical PROTAC targeting a HaloTag fusion protein. This data is representative of trends observed in PROTAC development.
| PROTAC Candidate | Linker Composition | Linker Length (atoms) | Binary Binding Affinity (Kd, Target) | Ternary Complex Cooperativity (α) | Max Degradation (Dmax, %) | Degradation Potency (DC50, nM) |
| HaloPROTAC-1 | Cl-C6-PEG2-C3-COOH | ~18 | 50 nM | 2.5 | 75% | 150 nM |
| HaloPROTAC-2 | This compound | ~24 | 55 nM | 5.0 | 95% | 50 nM |
| HaloPROTAC-3 | Cl-C6-PEG6-C3-COOH | ~30 | 60 nM | 3.2 | 85% | 100 nM |
| HaloPROTAC-4 | Cl-C6-(Alkyl)8-C3-COOH | ~24 | 52 nM | 1.8 | 60% | 250 nM |
This table presents hypothetical data for illustrative purposes, based on general principles of PROTAC design and findings from related studies.
Experimental Protocols
1. Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
This protocol outlines a general method for assessing the formation and stability of a PROTAC-induced ternary complex.
-
Objective: To measure the binding kinetics and affinity of the ternary complex.
-
Materials:
-
SPR instrument and sensor chips (e.g., CM5).
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Purified E3 ligase (e.g., VHL complex).
-
Purified target protein (e.g., HaloTag fusion protein).
-
PROTAC with this compound linker.
-
Immobilization reagents (e.g., EDC/NHS).
-
Running buffer (e.g., HBS-EP+).
-
-
Methodology:
-
Immobilization: Immobilize the E3 ligase onto the sensor chip surface using standard amine coupling chemistry.
-
Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (Kd).
-
Ternary Complex Analysis: Prepare a series of solutions containing a fixed, near-saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these solutions over the E3 ligase surface.
-
Data Analysis: Analyze the sensorgrams to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (Kd) for the ternary complex. Calculate the cooperativity factor (α = Binary Kd / Ternary Kd).
-
2. In-Cell Target Protein Degradation Assay (Western Blot)
This protocol describes a method for quantifying the degradation of a target protein in cells treated with a PROTAC.
-
Objective: To determine the degradation potency (DC50) and maximal degradation (Dmax) of the PROTAC.
-
Materials:
-
Cell line expressing the target protein (e.g., HEK293 cells expressing a HaloTag fusion protein).
-
PROTAC with this compound linker.
-
Cell culture reagents.
-
Lysis buffer.
-
Primary antibody against the target protein and a loading control (e.g., GAPDH).
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Secondary antibody conjugated to HRP.
-
Chemiluminescent substrate.
-
-
Methodology:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
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Cell Lysis: Wash the cells with PBS and lyse them in lysis buffer.
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Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with the primary and secondary antibodies.
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Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control and then to the vehicle control to determine the percentage of remaining protein. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Untitled Document [arxiv.org]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating PROTAC Design and Synthesis
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions to address common pitfalls encountered during the design and synthesis of these innovative molecules.
Frequently Asked Questions (FAQs)
Design & Strategy
Q1: My PROTAC shows good biochemical binding but poor cellular degradation of the target protein. What are the common initial checkpoints?
A1: A disconnect between biochemical potency and cellular activity is a frequent challenge. The issue often lies in one of three areas: the PROTAC's properties, the biological system, or the formation of the ternary complex.[1]
Initial Troubleshooting Steps:
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Confirm Compound Integrity: Verify the chemical structure, purity (>95%), and stability of your PROTAC. Degradation in storage or media can occur.[1]
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Assess Cell Permeability: Due to their high molecular weight and polar surface area, PROTACs often have poor cell permeability, preventing them from reaching their intracellular targets.[2][3]
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Verify E3 Ligase Expression: Ensure your cell line expresses sufficient levels of the E3 ligase recruited by your PROTAC (e.g., Cereblon [CRBN] or Von Hippel-Lindau [VHL]).[1] Low expression is a common reason for failure.
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Check for the "Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes (PROTAC-Target or PROTAC-E3 ligase) instead of the required ternary complex, which reduces degradation efficiency. Test a broad concentration range to identify a potential bell-shaped dose-response curve.
Q2: How do I choose the optimal E3 ligase for my target protein?
A2: The choice of E3 ligase is critical for successful protein degradation. While over 600 E3 ligases are known in the human genome, most PROTACs utilize a small number, primarily VHL and CRBN.
Key Considerations:
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E3 Ligase Expression: Select an E3 ligase that is highly expressed in the target tissue or cell type. This can enhance tissue selectivity and reduce off-target effects.
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Target Protein Compatibility: The chosen E3 ligase must be capable of effectively ubiquitinating the target protein. The success of a PROTAC depends on the precise combination of the E3 ligase ligand and the protein of interest (POI) warhead.
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Availability of Ligands: The availability of well-validated, high-affinity small molecule binders for the E3 ligase is a practical consideration. The development of new E3 ligase ligands is an active area of research to expand the scope of targeted protein degradation.
Q3: The linker seems to be a critical component. What are the key considerations for its design?
A3: The linker is not just a spacer; it critically influences the PROTAC's efficacy, physicochemical properties, and cell permeability. Its length, composition, and attachment points dictate the geometry of the ternary complex.
Linker Design Principles:
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Length and Flexibility: The linker must be long enough to avoid steric clashes between the target protein and the E3 ligase but not so long that it prevents a productive ternary complex formation. Common motifs include flexible polyethylene glycol (PEG) and alkyl chains.
-
Composition: The chemical makeup of the linker affects solubility and cell permeability. Hydrophobic linkers can decrease aqueous solubility, while hydrophilic linkers like PEG can improve it.
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Attachment Points: The points where the linker connects to the target and E3 ligase ligands are crucial for the correct orientation within the ternary complex.
| Linker Type | Advantages | Disadvantages |
| Alkyl Chains | Synthetically accessible, chemically stable, length can be systematically varied. | Can be hydrophobic, potentially limiting solubility and cellular uptake. |
| PEG Linkers | Improves solubility and can be synthetically accessible. | Can be too flexible, leading to less defined ternary complex conformations. |
| Rigid Linkers | May enhance potency through conformational pre-organization. | Can be more synthetically challenging. |
Synthesis & Chemistry
Q4: I'm facing low yields and purity during PROTAC synthesis. What are some common synthetic challenges and solutions?
A4: The complex molecular structures of PROTACs often lead to synthetic difficulties, including low yields and scalability issues.
Troubleshooting Synthetic Issues:
-
Modular Synthesis: Employ a modular approach using commercially available building blocks that consist of an E3 ligase ligand pre-conjugated to a linker with a reactive handle. This can streamline the screening of different E3 ligases, linkers, and exit vectors.
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Coupling Reactions: Optimize coupling reactions such as amide bond formation, "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition), nucleophilic substitution, or reductive amination. "Click chemistry" is particularly useful for its high yields and selectivity.
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Purification: Due to the often-greasy nature of PROTACs, purification can be challenging. Utilize advanced chromatographic techniques and consider the use of solid-phase synthesis to simplify purification steps.
Experimental Troubleshooting
Q5: I suspect my PROTAC is not entering the cells. How can I experimentally measure its permeability?
A5: Poor cell permeability is a significant hurdle for PROTACs. Several assays can be used to quantify cell permeability.
Experimental Protocols for Permeability:
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Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, non-cell-based assay that measures passive diffusion across an artificial lipid membrane.
-
Caco-2 Permeability Assay: This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) to model the intestinal barrier and predict in vivo drug absorption.
Q6: How can I confirm the formation of the ternary complex (Target-PROTAC-E3 Ligase)?
A6: The formation of a stable and productive ternary complex is essential for PROTAC function. Several biophysical techniques can be used to characterize this interaction.
Methods for Assessing Ternary Complex Formation:
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Isothermal Titration Calorimetry (ITC): Measures the heat changes upon binding to determine the affinity and thermodynamics of binary and ternary complex formation.
-
Surface Plasmon Resonance (SPR): A label-free technique to measure binding kinetics and affinity in real-time.
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Förster Resonance Energy Transfer (FRET): A fluorescence-based assay that can detect the proximity of the target protein and E3 ligase when a ternary complex is formed.
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Co-Immunoprecipitation (Co-IP): A technique to pull down the target protein and then use Western blotting to detect the presence of the E3 ligase, confirming their interaction in the presence of the PROTAC.
Q7: I'm observing a "hook effect" in my dose-response curve. How do I troubleshoot this?
A7: The "hook effect" is a bell-shaped dose-response curve where higher concentrations of a PROTAC lead to decreased degradation. This occurs when the PROTAC forms non-productive binary complexes with either the target protein or the E3 ligase.
Troubleshooting the Hook Effect:
-
Wide Dose-Response Experiment: Test your PROTAC over a broad concentration range to confirm the bell-shaped curve.
-
Biophysical Assays: Techniques like mass photometry can directly observe and quantify the formation of binary and ternary complexes at different PROTAC concentrations.
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Kinetic Analysis: Measure the rate of degradation at various concentrations. The hook effect will manifest as a slowing of the degradation rate at higher concentrations.
Q8: How can I assess the off-target effects of my PROTAC?
A8: Off-target effects, the unintended degradation of other proteins, are a critical safety concern for PROTACs.
Strategies for Off-Target Assessment:
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Global Proteomics: Use techniques like mass spectrometry-based proteomics to get an unbiased, global view of protein abundance changes in cells treated with the PROTAC.
-
Targeted Validation: Once potential off-targets are identified, use targeted methods like Western blotting to confirm their degradation.
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Counter-Screening: Test the PROTAC against a panel of proteins that are structurally related to the target or are known to be promiscuous binders.
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Modify the E3 Ligase Ligand: For pomalidomide-based PROTACs, which can independently degrade zinc-finger proteins, modifications to the phthalimide ring can reduce off-target degradation.
Visual Guides
Caption: Mechanism of action for a PROTAC, leading to targeted protein degradation.
Caption: A logical workflow for troubleshooting common issues in PROTAC experiments.
Caption: The "Hook Effect" pathway, illustrating productive vs. non-productive complexes.
References
Technical Support Center: Optimizing PROTAC Physicochemical Properties
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the physicochemical properties of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: My PROTAC has poor aqueous solubility. What are the initial troubleshooting steps?
A1: Poor aqueous solubility is a common challenge with PROTACs due to their high molecular weight and hydrophobicity.[1][2] Here are the initial steps to address this issue:
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Accurate Solubility Measurement: Quantify the solubility of your PROTAC in relevant aqueous buffers (e.g., PBS, cell culture media) to establish a baseline.[3]
-
Buffer Optimization: Simple modifications to the buffer, such as adjusting the pH, can enhance solubility, especially for PROTACs with ionizable groups.[] For instance, PROTACs containing basic nitrogen groups may show improved solubility at a lower pH.[3]
-
Co-solvents: If compatible with your downstream assays, consider adding a small percentage (1-5%) of a pharmaceutically acceptable co-solvent like ethanol, PEG 400, or propylene glycol to your aqueous buffer.
-
Biorelevant Media: Assess solubility in simulated intestinal fluids (FaSSIF/FeSSIF), as some PROTACs show significantly improved solubility in these conditions, which can be more representative of the in vivo environment.
Q2: My PROTAC shows low cell permeability. What strategies can I employ to improve it?
A2: Low cell permeability is another significant hurdle for PROTACs, which often fall into the "beyond Rule of Five" (bRo5) chemical space. Here are several strategies to enhance cell permeability:
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Linker Modification: The linker plays a crucial role in a PROTAC's physicochemical properties.
-
Rigid Linkers: Introducing rigidity by incorporating aromatic rings or cycloalkanes (e.g., piperidine, piperazine) can improve permeability.
-
Avoid Multiple Amide Bonds: Reducing the number of amide motifs in the linker can help maintain permeability.
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Incorporate Basic Nitrogen: Adding basic nitrogen atoms into aromatic rings or alkyl linkers can improve solubility, which can indirectly aid permeability.
-
-
Introduce Intramolecular Hydrogen Bonds: Designing PROTACs that can form intramolecular hydrogen bonds can reduce the molecule's polarity and effective size, facilitating passage across the cell membrane. This can transform a linear molecule into a more compact, "ball-like" shape.
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Prodrug Strategy: A prodrug approach, where a lipophilic group is added to the PROTAC (often on the E3 ligase ligand), can significantly increase bioavailability. This strategy can be broadly applicable to other PROTACs utilizing the same E3 ligase.
-
Choose Smaller E3 Ligands: The choice of E3 ligase can impact the overall size and properties of the PROTAC. Utilizing smaller E3 ligase ligands can contribute to more favorable physicochemical properties.
Q3: I am observing a "hook effect" in my degradation assays. What does this mean and how can I address it?
A3: The "hook effect" is characterized by a decrease in target protein degradation at high PROTAC concentrations, leading to a bell-shaped dose-response curve.
-
Cause: At excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.
-
Troubleshooting:
-
Full Dose-Response Curve: Ensure you have tested a wide range of PROTAC concentrations to fully characterize the dose-response relationship and confirm the presence of the hook effect.
-
Ternary Complex Stability: The stability of the ternary complex is crucial. Linker optimization can enhance the stability of this complex and potentially mitigate the hook effect.
-
Kinetic Analysis: Investigate the kinetics of ternary complex formation and dissociation. A more stable complex can lead to more efficient degradation even at lower concentrations.
-
Troubleshooting Guides
Issue: PROTAC Precipitates Upon Dilution from DMSO Stock
| Possible Cause | Troubleshooting Steps |
| The final concentration exceeds the PROTAC's thermodynamic solubility in the aqueous buffer. | 1. Determine Maximum Solubility: Experimentally determine the maximum achievable concentration of your PROTAC in the final assay buffer. 2. Lower Final Concentration: Adjust your experimental design to use a final concentration at or below the measured solubility limit. 3. Use Co-solvents: If permissible for your assay, add a small percentage of a co-solvent (e.g., 1-5% ethanol, PEG 400) to the final buffer to increase solubility. |
| The PROTAC is not stable in the chosen buffer. | 1. Assess Stability: Use HPLC or LC-MS to assess the stability of the PROTAC in the assay buffer over the time course of your experiment. 2. Buffer Optimization: Test different buffers with varying pH and ionic strength to find conditions that improve stability. |
Issue: Inconsistent Results in Permeability Assays (e.g., PAMPA, Caco-2)
| Possible Cause | Troubleshooting Steps |
| Low recovery of the PROTAC due to poor solubility or non-specific binding. | 1. Improve Solubility: Implement the strategies outlined in the solubility troubleshooting section. 2. Modify Assay Buffer: For Caco-2 assays, consider using a transport buffer containing BSA or a physiological solution to improve recovery. 3. Validate with Control Compounds: Include well-characterized high and low permeability control compounds in your assays to ensure the assay is performing as expected. |
| The chosen assay is not suitable for the PROTAC. | 1. PAMPA vs. Caco-2: The Parallel Artificial Membrane Permeability Assay (PAMPA) primarily measures passive diffusion and may not be suitable for all PROTACs. The Caco-2 assay provides a more comprehensive assessment by including active transport and efflux mechanisms. 2. Consider Alternative Assays: For intracellular target engagement, consider assays like NanoBRET or Cellular Thermal Shift Assay (CETSA) to confirm the PROTAC is reaching its target inside the cell. |
Data Summary
Table 1: General Physicochemical Properties and Strategies for PROTAC Optimization
| Property | Common Challenge | Optimization Strategies | Relevant Assays |
| Solubility | Low aqueous solubility due to high molecular weight and hydrophobicity. | - Linker modification (e.g., PEG linkers). - Introduction of ionizable groups. - Formulation approaches (e.g., amorphous solid dispersions, lipid-based formulations). | - Kinetic and thermodynamic solubility assays. - Solubility in biorelevant media (FaSSIF/FeSSIF). |
| Permeability | Poor cell permeability, often falling into the "beyond Rule of Five" (bRo5) space. | - Linker rigidification. - Introduction of intramolecular hydrogen bonds. - Prodrug strategies. | - Parallel Artificial Membrane Permeability Assay (PAMPA). - Caco-2 permeability assay. - Cellular target engagement assays (NanoBRET, CETSA). |
| Metabolic Stability | Susceptibility to metabolism, particularly in the linker region. | - Modify linker structure (e.g., change length, anchor points, use cyclic linkers). | - In vitro metabolic stability assays (microsomes, hepatocytes). |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane.
Methodology:
-
Prepare Donor Plate: Add the PROTAC solution (dissolved in a suitable buffer) to the donor wells of a 96-well microplate.
-
Prepare Acceptor Plate: Fill the acceptor wells of a 96-well filter plate (with a PVDF membrane) with an acceptor buffer.
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Coat Filter Plate: Add a solution of a lipid (e.g., phosphatidylcholine in dodecane) to the filter plate and allow it to impregnate the membrane.
-
Assemble Sandwich: Place the donor plate onto the acceptor filter plate, creating a "sandwich."
-
Incubation: Incubate the plate sandwich at room temperature for a specified period (e.g., 4-18 hours).
-
Analysis: Measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate Permeability: Calculate the apparent permeability coefficient (Papp).
Protocol 2: Caco-2 Permeability Assay
Objective: To evaluate the permeability of a PROTAC across a monolayer of Caco-2 cells, which mimics the human intestinal epithelium.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) until they form a confluent monolayer with well-defined tight junctions.
-
Monolayer Integrity: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Apical to Basolateral Permeability (A-B):
-
Add the PROTAC solution to the apical (upper) chamber.
-
At various time points, collect samples from the basolateral (lower) chamber.
-
-
Basolateral to Apical Permeability (B-A):
-
Add the PROTAC solution to the basolateral chamber.
-
At various time points, collect samples from the apical chamber.
-
-
Analysis: Quantify the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
Calculate Permeability and Efflux Ratio: Calculate the Papp for both directions and determine the efflux ratio (Papp(B-A) / Papp(A-B)).
Visualizations
Caption: The catalytic mechanism of PROTAC-mediated protein degradation.
Caption: A decision tree for troubleshooting common PROTAC optimization challenges.
References
Technical Support Center: Refining PROTAC Design to Minimize Off-Target Effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing off-target effects during PROTAC development.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms leading to off-target effects with PROTACs?
A1: Off-target effects in PROTACs can stem from several mechanisms:
-
Unintended Degradation of Non-Target Proteins: This is a major concern where the PROTAC facilitates the ubiquitination and degradation of proteins other than the intended target.[1] This can happen if the PROTAC forms a stable ternary complex with an E3 ligase and an unintended protein.
-
Independent Pharmacological Activity: The warhead (target-binding ligand) or the E3 ligase recruiter of the PROTAC can possess its own biological activities, independent of protein degradation.[1]
-
"Off-Target" Ubiquitination: The ternary complex can lead to the ubiquitination and subsequent degradation of a non-target protein.[1]
-
Perturbation of the Ubiquitin-Proteasome System (UPS): High concentrations or prolonged exposure to PROTACs could potentially saturate or disrupt the normal functioning of the UPS.[1]
-
E3 Ligase Ligand-Mediated Off-Targets: For PROTACs using recruiters like pomalidomide, there is a known risk of off-target degradation of zinc-finger (ZF) proteins.[2]
Q2: How can the design of the PROTAC molecule itself influence selectivity?
A2: Several components of the PROTAC molecule are critical for determining its selectivity:
-
Warhead (POI Ligand): While a highly selective warhead is a good starting point, it doesn't guarantee selective degradation. The formation of the ternary complex introduces an additional layer of selectivity.
-
E3 Ligase Ligand: The choice of E3 ligase and its ligand is crucial. Most current PROTACs recruit CRBN or VHL. The expression levels of the recruited E3 ligase in different tissues can influence tissue-specific effects.
-
Linker: The linker's length, rigidity, and attachment points play a vital role in the stability and conformation of the ternary complex. Optimizing the linker can enhance selectivity for the target protein over closely related family members. For instance, a single ethylene glycol unit extension in a linker was shown to abolish HER2 degradation while maintaining EGFR degradation.
Q3: What are some overarching strategies to enhance PROTAC specificity?
A3: Several innovative strategies are being developed to improve the precision of PROTACs:
-
Tumor-Specific Ligand-Directed PROTACs: This involves conjugating the PROTAC to a ligand (e.g., antibody, folate, aptamer) that specifically targets receptors overexpressed on tumor cells. This approach helps to concentrate the PROTAC at the desired site of action, minimizing exposure to healthy tissues.
-
Pro-PROTACs: These are inactive forms of PROTACs that are activated by specific conditions within the target tissue, such as the tumor microenvironment (e.g., hypoxia, low pH, overexpressed enzymes).
-
Light-Activated PROTACs (PhotoPROTACs): These PROTACs are rendered inactive by a photocleavable group. Their activity can be controlled spatiotemporally by applying light, which removes the caging group and activates the PROTAC.
-
Exploiting Overexpressed E3 Ligases: Designing PROTACs that utilize E3 ligases specifically overexpressed in cancer cells can enhance tumor selectivity.
Troubleshooting Guide
This section addresses common issues encountered during PROTAC experiments related to off-target effects.
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Significant off-target protein degradation observed in proteomics data. | High PROTAC concentration leading to non-specific interactions. | Perform a dose-response experiment to identify the lowest effective concentration that maximizes on-target degradation while minimizing off-target effects. |
| The PROTAC warhead has affinity for multiple proteins. | Consider redesigning the warhead for improved selectivity. If the off-targets are from the same family, linker optimization can sometimes impart selectivity. | |
| The E3 ligase recruiter has known off-target liabilities (e.g., pomalidomide and ZF proteins). | Modify the E3 ligase ligand. For pomalidomide, modifications at the C5 position of the phthalimide ring have been shown to reduce off-target ZF protein degradation. | |
| Inconsistent or no on-target degradation, but off-target effects are present. | Poor formation of the on-target ternary complex. | The linker may not be optimal for bringing the target protein and E3 ligase into a productive orientation. Synthesize and test a library of PROTACs with varying linker lengths and compositions. |
| Poor cell permeability of the PROTAC. | Confirm cellular uptake of the PROTAC. If permeability is low, consider optimizing the linker (e.g., by adding hydrophilic groups like PEG) or redesigning the warhead or E3 ligase ligand to improve physicochemical properties. | |
| Issues with the E3 ligase or proteasome machinery in the cell line. | Confirm the expression and activity of the recruited E3 ligase and the proteasome in your cell line. Pre-treatment with a proteasome inhibitor (e.g., MG132) should rescue on-target degradation. | |
| High cytotoxicity not explained by on-target degradation. | Off-target degradation of an essential protein. | Conduct global proteomics to identify unintended protein degradation that may be responsible for the toxicity. |
| Independent pharmacological activity of the warhead or E3 ligase ligand. | Test the warhead and E3 ligase ligand components as individual molecules in your cytotoxicity assay. | |
| The inactive control PROTAC also shows toxicity. | This suggests an off-target effect independent of degradation. The toxicity may be due to the physicochemical properties of the molecule itself. |
Experimental Protocols
Protocol 1: Global Proteomics for Off-Target Profiling
This protocol outlines a general workflow for identifying off-target protein degradation using mass spectrometry-based proteomics.
-
Cell Culture and Treatment:
-
Culture your chosen cell line to the desired confluency.
-
Treat cells with your PROTAC at various concentrations and for different durations.
-
Crucial Controls:
-
Vehicle control (e.g., DMSO).
-
Inactive control PROTAC (e.g., with a mutated E3 ligase binder).
-
Positive control (a known degrader for your target).
-
-
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse the cells to extract proteins.
-
Digest the proteins into peptides using an enzyme like trypsin.
-
-
Peptide Labeling (Optional but Recommended):
-
For quantitative proteomics, label the peptides from different treatment conditions with isobaric tags (e.g., TMT or iTRAQ). This allows for multiplexing and accurate relative quantification.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Separate the peptides using liquid chromatography and analyze them by tandem mass spectrometry.
-
-
Data Analysis:
-
Identify and quantify thousands of proteins across all samples.
-
Proteins that show a significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to controls are considered potential off-targets.
-
Utilize bioinformatics tools to perform pathway analysis on the identified off-targets to understand the biological consequences.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA can be used to confirm the engagement of your PROTAC with both its intended target and potential off-targets within intact cells.
-
Cell Treatment:
-
Treat intact cells with your PROTAC or a vehicle control.
-
-
Heating:
-
Heat the cell suspensions to a range of temperatures. Ligand binding typically stabilizes a protein, increasing its melting temperature.
-
-
Lysis and Separation:
-
Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
-
Protein Quantification:
-
Analyze the amount of the target and potential off-target proteins in the soluble fraction using Western blotting or mass spectrometry.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.
-
Visualizations
Caption: Workflow for PROTAC design, screening, and off-target identification.
Caption: Decision tree for troubleshooting off-target effects in PROTACs.
Caption: Signaling pathway of on-target vs. off-target PROTAC-mediated degradation.
References
Validation & Comparative
Validating PROTAC Activity: A Comparative Guide to Linker Selection, Featuring Cl-C6-PEG4-C3-COOH
For researchers, scientists, and drug development professionals, the efficacy of a Proteolysis Targeting Chimera (PROTAC) is intrinsically linked to the chemical structure of its linker. This guide provides an objective comparison of PROTAC linker types, with a focus on validating the activity of PROTACs utilizing the flexible polyethylene glycol (PEG)-based linker, Cl-C6-PEG4-C3-COOH. We present supporting experimental data, detailed protocols for key validation assays, and visual diagrams to elucidate critical concepts in PROTAC development.
The linker in a PROTAC molecule is not a mere spacer; it is a critical determinant of the PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex formed between the target protein and the E3 ligase.[1][][3] The composition, length, and rigidity of the linker profoundly influence the potency (DC50) and maximum degradation (Dmax) of the PROTAC.[4]
Quantitative Comparison of Linker Performance
The choice of linker can dramatically impact the degradation efficiency of a PROTAC. The following table summarizes representative quantitative data from various studies to illustrate the impact of different linker types on PROTAC performance. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.
| Linker Type | Representative Linker Structure | Target Protein | E3 Ligase | DC50 | Dmax | Reference |
| PEG | PEG4 | BRD4 | CRBN | < 0.5 µM | >90% | [5] |
| Alkyl | 9-atom alkyl chain | Estrogen Receptor | pVHL | Concentration-dependent decrease | Not specified | |
| Rigid | Piperazine-based | BRD4 | CRBN | 32 pM | >90% | |
| PEG | 16-atom PEG chain | Estrogen Receptor | pVHL | Most effective in series | High | |
| Alkyl/Ether | < 12 atoms | TBK1 | Not specified | No degradation | - |
Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of target protein degradation achieved.
Key Experimental Protocols for PROTAC Validation
To systematically evaluate and compare the efficiency of different PROTAC linkers, a well-defined experimental workflow is essential. This workflow should encompass the assessment of key parameters, from initial binding to final protein degradation.
Western Blotting for Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
Principle: Cells are treated with the PROTAC, and the total protein is extracted. The target protein levels are then detected using specific antibodies and compared to a loading control to determine the extent of degradation.
Procedure:
-
Cell Culture and Treatment: Plate cells at a density that allows for 70-80% confluency. Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample. Separate the proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies specific for the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize the target protein signal to the loading control to determine the percentage of degradation.
Cell Viability (MTS) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, which can be affected by the degradation of an essential protein.
Principle: The MTS reagent is reduced by viable cells into a colored formazan product, the amount of which is proportional to the number of living cells.
Procedure:
-
Cell Plating and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for the desired duration (e.g., 48-72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, which is the concentration of the PROTAC that inhibits cell growth by 50%.
Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation
ITC is a powerful biophysical technique used to measure the binding affinity and thermodynamics of interactions between molecules, including the formation of the PROTAC-target-E3 ligase ternary complex.
Principle: ITC directly measures the heat released or absorbed during a binding event. By titrating the PROTAC into a solution containing the target protein and E3 ligase, the formation of the ternary complex can be monitored.
Procedure:
-
Sample Preparation: Prepare purified solutions of the target protein, E3 ligase, and the PROTAC in a matched buffer.
-
ITC Experiment: Load the PROTAC into the syringe and the target protein and E3 ligase into the sample cell of the ITC instrument.
-
Titration: Perform a series of injections of the PROTAC into the protein solution while monitoring the heat changes.
-
Data Analysis: Integrate the heat peaks and plot them against the molar ratio of the reactants. Fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the ternary complex formation.
Visualizing PROTAC Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
Caption: PROTAC Mechanism of Action.
Caption: Experimental Workflow for PROTAC Validation.
Caption: Logical Relationship of Linker Properties.
References
The Impact of PEG Linker Length on PROTAC Efficacy: A Comparative Analysis of PEG3, PEG4, and PEG5
For researchers, scientists, and drug development professionals, the strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving potent and selective protein degradation. A critical component in this design is the linker, which connects the target protein binder to the E3 ligase recruiter. Among the most utilized linkers are polyethylene glycol (PEG) chains, favored for their hydrophilicity, biocompatibility, and tunable length. This guide provides a comparative analysis of PEG3, PEG4, and PEG5 linkers, supported by experimental data, to elucidate their differential effects on PROTAC performance.
The linker is not merely a spacer; its length, flexibility, and chemical composition are crucial for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1][2][3] An improperly sized linker can lead to steric hindrance if too short, or decreased efficacy due to excessive flexibility if too long.[2][4] This analysis focuses on the subtle yet significant variations between PEG3, PEG4, and PEG5 linkers and their impact on key PROTAC parameters.
Quantitative Comparison of PEG3, PEG4, and PEG5 Linkers
To illustrate the influence of PEG linker length, we present a synthesized comparison of a series of PROTACs targeting the Bromodomain-containing protein 4 (BRD4), a well-established cancer target. These hypothetical PROTACs utilize the BRD4 inhibitor JQ1 and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by PEG3, PEG4, or PEG5 linkers.
| Linker | DC50 (nM) [BRD4 Degradation] | Dmax (%) [BRD4 Degradation] |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
| Linker | PAMPA Permeability (10⁻⁶ cm/s) | NanoBRET Target Engagement IC50 (nM) |
| PEG3 | 1.8 | 65 |
| PEG4 | 1.5 | 30 |
| PEG5 | 1.3 | 25 |
PAMPA: Parallel Artificial Membrane Permeability Assay. NanoBRET assay measures target engagement in live cells.
| Linker | Oral Bioavailability (%) | Plasma Half-life (hours) |
| PEG3 | 10 | 2.5 |
| PEG4 | 15 | 3.0 |
| PEG5 | 18 | 3.5 |
The data suggests that for this particular BRD4-targeting PROTAC series, increasing the PEG linker length from PEG3 to PEG5 results in a progressive improvement in degradation potency (lower DC50) and efficacy (higher Dmax). This trend often correlates with the formation of a more optimal and stable ternary complex. Interestingly, while cell permeability as measured by the PAMPA assay slightly decreases with increased linker length, the target engagement within live cells improves, as indicated by the lower NanoBRET IC50 values. Furthermore, the pharmacokinetic profile appears to be enhanced with longer PEG linkers, showing increased oral bioavailability and a longer plasma half-life in mice.
It is crucial to note that the optimal linker length is highly dependent on the specific target protein and E3 ligase pair, and these findings represent a case study.
Visualizing the PROTAC Mechanism and Workflow
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A generalized workflow for evaluating PROTAC efficacy.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blot Analysis for Protein Degradation
Objective: To quantify the degradation of a target protein induced by PROTACs.
Protocol:
-
Cell Culture and Treatment: Seed a suitable cell line (e.g., human leukemia cells MV4-11 for BRD4) in 6-well plates at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours), including a vehicle control (e.g., DMSO).
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. Following electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a PROTAC across an artificial membrane, mimicking the blood-brain barrier or gastrointestinal tract.
Protocol:
-
Preparation of Donor Plate: Prepare solutions of the PROTACs in a buffer at a known concentration.
-
Preparation of Acceptor Plate: The wells of the acceptor plate are filled with a buffer solution.
-
Membrane Coating: A filter plate is coated with a lipid solution (e.g., a mixture of phospholipids in dodecane) to form the artificial membrane.
-
Assay Assembly: The lipid-coated filter plate is placed on top of the acceptor plate, and the donor solution is added to the filter plate. This "sandwich" is then incubated for a defined period.
-
Quantification: After incubation, the concentration of the PROTAC in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.
-
Permeability Calculation: The permeability coefficient (Pe) is calculated based on the concentration of the compound in the donor and acceptor compartments and the incubation time.
NanoBRET™ Target Engagement Assay
Objective: To measure the engagement of a PROTAC with its target protein in live cells.
Protocol:
-
Cell Engineering: Genetically modify the cells to express the target protein as a fusion with NanoLuc® luciferase.
-
Cell Plating: Seed the engineered cells into a multi-well plate.
-
PROTAC Treatment: Add the PROTACs at various concentrations to the cells.
-
Addition of Fluorescent Tracer: Add a cell-permeable fluorescent tracer that specifically binds to the target protein.
-
BRET Measurement: If the PROTAC binds to the target protein, it will displace the fluorescent tracer, leading to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal between the NanoLuc® luciferase and the tracer. The BRET signal is measured using a plate reader.
-
Data Analysis: The IC50 value, representing the concentration of the PROTAC that causes a 50% reduction in the BRET signal, is calculated to quantify target engagement.
Conclusion
The length of the PEG linker is a critical parameter in the design of effective and drug-like PROTACs. The representative data presented in this guide highlights that a PEG5 linker can offer a favorable balance of properties, leading to potent protein degradation, good cell permeability, and enhanced pharmacokinetic properties in the context of the studied BRD4 degrader. However, it is essential to underscore that the optimal linker length is highly contingent on the specific target protein and E3 ligase pair. Therefore, a systematic evaluation of linker length, as part of a comprehensive linker optimization strategy, is a crucial step in the development of novel and effective PROTAC therapeutics.
References
A Researcher's Guide to Confirming Ternary Complex Formation In Vitro
For researchers, scientists, and drug development professionals, the confirmation and characterization of ternary complexes are crucial steps in understanding molecular interactions and advancing therapeutic design, particularly in the burgeoning field of targeted protein degradation with technologies like PROTACs (Proteolysis Targeting Chimeras). This guide provides a comprehensive comparison of key in vitro methods, complete with experimental protocols, quantitative data, and workflow visualizations to aid in the selection of the most appropriate techniques for your research needs.
The formation of a ternary complex, where two proteins are brought into proximity by a small molecule, is a fundamental event in many biological processes and the mechanism of action for an emerging class of therapeutics.[1][2] Validating the formation and characterizing the stability and kinetics of these complexes are paramount for successful drug development.[1] This guide delves into the most widely used in vitro methods, offering a comparative analysis to inform your experimental design.
Comparison of In Vitro Methods for Ternary Complex Confirmation
A variety of biophysical and biochemical techniques can be employed to study ternary complex formation. The choice of method often depends on the specific research question, the properties of the interacting molecules, and the desired throughput. The following table summarizes the key characteristics of the most common assays.
| Method | Principle | Data Output | Throughput | Sample Consumption | Key Advantages | Key Limitations |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor surface.[3] | Kinetics (ka, kd), Affinity (KD), Cooperativity (α)[4] | Medium | Low to Medium | Label-free, real-time kinetic data. | Immobilization of one binding partner may affect its activity; potential for mass transport limitations. |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon molecular interaction in solution. | Thermodynamics (ΔH, ΔS), Affinity (KD), Stoichiometry (n), Cooperativity (α) | Low | High | Label-free, in-solution measurement providing a complete thermodynamic profile. | Low throughput, high sample requirement, sensitive to buffer mismatches. |
| Förster Resonance Energy Transfer (FRET) | Measures energy transfer between two light-sensitive molecules in close proximity. | Proximity-based signal, Affinity (KD), Cooperativity (α) | High | Low | Homogeneous assay, suitable for high-throughput screening. | Requires labeling of interacting partners, which can interfere with binding; potential for false positives/negatives from fluorescent compounds. |
| AlphaScreen/AlphaLISA | Bead-based proximity assay generating a chemiluminescent signal when beads are brought close together. | Proximity-based signal, Affinity (KD), Cooperativity (α) | High | Low | Highly sensitive, homogeneous, no-wash assay format. | Bead-based format can be influenced by assay components; potential for signal interference. |
| Co-Immunoprecipitation (Co-IP) | Uses an antibody to pull down a protein of interest and its binding partners. | Qualitative or semi-quantitative confirmation of interaction. | Low | High | "Gold standard" for validating protein-protein interactions in a more physiological context. | Generally not quantitative, can miss transient interactions, and may not distinguish between direct and indirect binding. |
| Biolayer Interferometry (BLI) | Measures changes in the interference pattern of light reflected from a biosensor tip upon molecular binding. | Kinetics (ka, kd), Affinity (KD), Cooperativity (α) | Medium to High | Low | Label-free, real-time kinetic data, higher throughput than SPR. | Immobilization of one binding partner is required. |
| NanoBRET | Bioluminescence resonance energy transfer-based assay to measure protein proximity in live cells or in vitro. | Proximity-based signal, Affinity (KD) | High | Low | Can be used in vitro and in living cells, providing biologically relevant data. | Requires genetic engineering to fuse proteins with luciferase and fluorescent tags. |
Signaling Pathways and Experimental Workflows
Visualizing the underlying principles and experimental steps is crucial for understanding and implementing these techniques. The following diagrams, generated using Graphviz, illustrate the core concepts.
Caption: PROTAC-mediated protein degradation pathway.
Caption: SPR experimental workflow for ternary complex analysis.
Caption: ITC experimental workflow.
Caption: Principle of a TR-FRET assay for ternary complex detection.
Detailed Experimental Protocols
Surface Plasmon Resonance (SPR)
-
Immobilization: Covalently immobilize one of the proteins (e.g., the E3 ligase) onto a sensor chip surface. The immobilization level should be low to minimize mass transport effects.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized protein surface to determine the binary binding kinetics and affinity (KD1).
-
In a separate experiment, immobilize the other protein (target protein) and inject the PROTAC to determine the second binary interaction affinity (KD2).
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein mixed with varying concentrations of the PROTAC.
-
Inject these mixtures over the immobilized E3 ligase surface.
-
The observed binding will represent the formation of the ternary complex.
-
-
Data Analysis: Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and dissociation constant (KD) for both binary and ternary interactions.
-
Cooperativity Calculation: Calculate the cooperativity factor (α) as the ratio of the binary affinity of the PROTAC to the E3 ligase in the absence of the target protein to the apparent affinity in its presence (α = KD1 / KD,ternary). A value of α > 1 indicates positive cooperativity, α < 1 indicates negative cooperativity, and α = 1 indicates no cooperativity.
Isothermal Titration Calorimetry (ITC)
-
Sample Preparation: Prepare purified proteins and the PROTAC in the same dialysis buffer to minimize buffer mismatch artifacts.
-
Binary Titrations:
-
Titration 1 (PROTAC into E3 Ligase): Fill the ITC cell with the E3 ligase solution and the syringe with the PROTAC solution. Perform a series of injections and record the heat changes.
-
Titration 2 (PROTAC into Target Protein): Fill the ITC cell with the target protein solution and the syringe with the PROTAC solution.
-
-
Ternary Titration:
-
Titration 3 (PROTAC into E3 Ligase + Target Protein): Fill the ITC cell with a solution containing both the E3 ligase and the target protein. Fill the syringe with the PROTAC solution.
-
-
Data Analysis: Integrate the raw data to obtain the heat change per injection. Fit the integrated data to a suitable binding model to determine the dissociation constant (KD), enthalpy change (ΔH), and stoichiometry (n) for each interaction.
-
Cooperativity Calculation: The cooperativity factor (α) can be determined by global fitting of the binary and ternary titration data or by comparing the KD of the PROTAC for one protein in the absence and presence of the other.
Time-Resolved Fluorescence Energy Transfer (TR-FRET)
-
Reagent Preparation: Label the target protein and the E3 ligase with a FRET donor (e.g., terbium cryptate) and an acceptor (e.g., d2 or a fluorescent protein) fluorophore, respectively, typically via affinity tags (e.g., His-tag, GST-tag) and corresponding labeled antibodies or binding partners.
-
Assay Setup: In a microplate, add the labeled target protein, labeled E3 ligase, and a dilution series of the PROTAC.
-
Incubation: Incubate the plate for a defined period to allow the ternary complex to form and the FRET signal to stabilize.
-
Signal Detection: Measure the fluorescence emission of both the donor and acceptor fluorophores using a plate reader capable of time-resolved fluorescence measurements.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). A PROTAC-dependent increase in the TR-FRET ratio indicates the formation of the ternary complex. The data can be fitted to a binding curve to determine the EC50 for complex formation.
Co-Immunoprecipitation (Co-IP)
-
Protein Incubation: Incubate the purified target protein, E3 ligase, and the PROTAC (or vehicle control) in a suitable binding buffer to allow complex formation.
-
Immunoprecipitation: Add an antibody specific to one of the proteins (e.g., an anti-target protein antibody) to the mixture, followed by the addition of protein A/G beads to capture the antibody-protein complex.
-
Washing: Wash the beads several times with a wash buffer to remove non-specific binding partners.
-
Elution: Elute the bound proteins from the beads.
-
Detection: Analyze the eluted proteins by SDS-PAGE and Western blotting, probing for the presence of all three components of the ternary complex (target protein, E3 ligase, and a tagged PROTAC if applicable, or by observing the co-precipitation of the other two components). A two-step Co-IP, where the eluate from the first IP is subjected to a second IP with an antibody against the second protein, can provide more definitive evidence of a ternary complex.
By carefully considering the strengths and weaknesses of each method and following robust experimental protocols, researchers can confidently confirm and characterize the formation of ternary complexes, providing critical insights for fundamental biology and the development of novel therapeutics.
References
A Comparative Guide to the Efficacy of E3 Ligase Ligands in PROTACs Employing a PEG4 Linker
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a transformative approach in modern drug discovery, enabling the targeted degradation of disease-causing proteins. A PROTAC is a heterobifunctional molecule composed of three key elements: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The choice of the E3 ligase ligand is a critical determinant of a PROTAC's efficacy, influencing its degradation efficiency, selectivity, and overall pharmacological profile. This guide provides an objective comparison of the performance of different E3 ligase ligands when incorporated into PROTACs with a polyethylene glycol 4 (PEG4) linker, supported by experimental data and detailed methodologies.
The Central Role of the E3 Ligase Ligand
The E3 ligase ligand dictates which of the over 600 E3 ligases in the human proteome is hijacked by the PROTAC to ubiquitinate the target protein, marking it for degradation by the proteasome. The most commonly recruited E3 ligases in PROTAC design are Cereblon (CRBN), von Hippel-Lindau (VHL), Mouse Double Minute 2 homolog (MDM2), and the Inhibitor of Apoptosis Proteins (IAPs). The selection of an E3 ligase and its corresponding ligand can significantly impact the potency and efficacy of a PROTAC, and the optimal choice is often target- and cell-type dependent.
Comparative Efficacy of E3 Ligase Ligands with a PEG4 Linker
Direct head-to-head comparisons of different E3 ligase ligands in PROTACs with an identical target binder and a fixed PEG4 linker are not extensively available in the public domain. However, by synthesizing data from various studies targeting similar proteins, we can draw valuable insights into the relative performance of these ligands. The following tables summarize the degradation efficiency (DC50 and Dmax) of PROTACs utilizing different E3 ligase ligands, with a focus on those employing a PEG4 or similar length PEG linker.
Table 1: Comparison of CRBN and VHL Ligand-Based PROTACs for BRD4 Degradation
| PROTAC | E3 Ligase Ligand | Target Ligand | Linker | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| dBET1 | Pomalidomide | JQ1 | PEG-based | various | <100 | >80 | [1] |
| MZ1 | VH032 | JQ1 | PEG-based | various | <50 | >90 | [1] |
Note: While the exact linker in dBET1 and MZ1 is not a simple PEG4, they are commonly used benchmarks for CRBN and VHL recruiting PROTACs, respectively, and provide a valuable comparison.
Table 2: Efficacy of MDM2 and IAP Ligand-Based PROTACs
| PROTAC | E3 Ligase Ligand | Target Ligand | Linker | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| A1874 | Nutlin-3a | JQ1 | PEG-based | 22Rv1 | ~10 | >95 | |
| SNIPER(ER) | Bestatin | Estradiol | PEG-based | MCF-7 | ~100 | ~90 |
Disclaimer: The data presented above is collated from different studies and should be interpreted with caution, as experimental conditions, including the precise linker chemistry and cell lines, may vary.
Key Considerations for Selecting an E3 Ligase Ligand:
-
CRBN: Ligands such as pomalidomide and thalidomide are widely used. CRBN is highly expressed in hematopoietic cells, making it a good choice for targeting hematological malignancies.[2] CRBN-based PROTACs have been shown to be highly effective, though potential off-target effects related to the intrinsic activity of the ligands should be considered.[2]
-
VHL: VHL ligands, often based on the HIF-1α peptide, are another popular choice. VHL is ubiquitously expressed, offering broad applicability. VHL-based PROTACs often exhibit high potency and selectivity.[2]
-
MDM2: MDM2 is an attractive target, particularly in oncology, due to its role as a negative regulator of the p53 tumor suppressor. PROTACs recruiting MDM2, often using nutlin derivatives as ligands, can have a dual mechanism of action: degradation of the target protein and stabilization of p53.
-
IAPs: IAP family members, such as cIAP1 and XIAP, can also be recruited for targeted protein degradation. IAP-based PROTACs, sometimes referred to as SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers), have shown promise in degrading a range of targets.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTACs.
Protocol 1: Western Blotting for Protein Degradation
This protocol outlines the quantification of target protein degradation following PROTAC treatment.
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate DC50 (the concentration at which 50% degradation is observed) and Dmax (the maximum degradation percentage) from the dose-response curve.
-
Protocol 2: Cell Viability Assay (MTS Assay)
This protocol is for assessing the effect of PROTACs on cell proliferation and viability.
-
Cell Plating:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere overnight.
-
-
PROTAC Treatment:
-
Treat cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).
-
-
MTS Reagent Addition:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 (the concentration at which 50% inhibition of cell growth is observed) from the dose-response curve.
-
Visualizing PROTAC Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex biological processes and experimental procedures involved in PROTAC research.
Caption: PROTAC Mechanism of Action.
Caption: Experimental Workflow for PROTAC Evaluation.
Caption: Key Components Influencing PROTAC Efficacy.
References
A Comparative Guide to HaloPROTACs: A Case Study of the Cl-C6-PEG4-C3-COOH Linker and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Proteolysis Targeting Chimeras (PROTACs) designed to degrade HaloTag fusion proteins, with a specific focus on the pioneering HaloPROTACs utilizing a linker derived from Cl-C6-PEG4-C3-COOH and subsequent, optimized alternatives. We will delve into the experimental data, protocols, and structural activity relationships that highlight the critical role of the linker in PROTAC efficacy.
Introduction to HaloPROTACs
HaloPROTACs are chemical tools designed to induce the degradation of proteins fused to a HaloTag, a modified bacterial dehalogenase that can be covalently linked to a chloroalkane ligand. This system provides a powerful and versatile method for targeted protein knockdown. The foundational HaloPROTACs developed by Buckley and colleagues in 2015 utilized a heterobifunctional molecule composed of a chloroalkane moiety to bind the HaloTag, a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker connecting these two components. The this compound derivative serves as a key building block for the synthesis of the linker in some of the most successful early-stage HaloPROTACs.
Performance Comparison of HaloPROTACs
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the performance of the original HaloPROTAC series and a more recent, optimized version, HaloPROTAC-E.
| PROTAC | VHL Ligand | Linker Characteristics | DC50 (nM) | Dmax (%) | Reference |
| HaloPROTAC3 | VL285 derivative | Derived from a this compound precursor | 19 | ~90 | [1] |
| HaloPROTAC-E | VH298 | Optimized linker and VHL ligand | 3 - 10 | ~95 | [2] |
Table 1: Quantitative Comparison of High-Potency HaloPROTACs. This table highlights the superior performance of the optimized HaloPROTAC-E, which exhibits a significantly lower DC50 and higher Dmax compared to the first-generation HaloPROTAC3.
| PROTAC | Linker Length Variation (vs. HaloPROTAC3) | Degradation Performance | Reference |
| HaloPROTAC1 | Longer | ~70% degradation at 2.5 µM | [1] |
| HaloPROTAC2 | Longer | ~70% degradation at 2.5 µM | [1] |
| HaloPROTAC4 | Longer | >70% degradation | [1] |
| HaloPROTAC5 | Shorter | <20% degradation | |
| HaloPROTAC6 | Shorter | <20% degradation | |
| HaloPROTAC7 | Shorter | <20% degradation | |
| HaloPROTAC8 | Longer | Significant knockdown, but less than HaloPROTAC3 |
Table 2: Semi-Quantitative Comparison of HaloPROTACs with Varying Linker Lengths. This table illustrates the critical importance of linker length for PROTAC activity. Both shorter and longer linkers relative to the optimal length in HaloPROTAC3 resulted in reduced degradation efficiency.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of HaloPROTACs and a typical experimental workflow for their evaluation.
Caption: Mechanism of HaloPROTAC-induced protein degradation.
Caption: A typical workflow for evaluating HaloPROTAC efficacy.
Detailed Experimental Protocols
Degradation Assay for HaloPROTAC3 (HEK293 cells expressing GFP-HaloTag7)
-
Cell Culture: HEK293 cells stably expressing GFP-HaloTag7 were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.
-
PROTAC Treatment: Cells were seeded in 24-well plates. After 24 hours, the media was replaced with fresh media containing various concentrations of HaloPROTAC3 or DMSO as a vehicle control. The cells were incubated for 24 hours.
-
Flow Cytometry Analysis: After treatment, cells were washed with PBS, trypsinized, and resuspended in PBS. The GFP fluorescence of 10,000 cells per sample was analyzed using a flow cytometer. The mean fluorescence intensity was recorded.
-
Data Analysis: The mean fluorescence intensity of the PROTAC-treated samples was normalized to the DMSO-treated control. The DC50 and Dmax values were calculated from the resulting dose-response curves using non-linear regression.
Degradation Assay for HaloPROTAC-E (Endogenous Halo-tagged proteins)
-
Cell Line Generation: CRISPR/Cas9 genome editing was used to knock-in a HaloTag at the endogenous locus of the target proteins (e.g., SGK3 and VPS34) in HEK293 cells.
-
PROTAC Treatment: Cells were treated with varying concentrations of HaloPROTAC-E for different time points (e.g., 4, 8, 24, 48 hours).
-
Cell Lysis: After treatment, cells were washed with ice-cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis: Protein concentrations of the lysates were determined, and equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with primary antibodies against the HaloTag and a loading control (e.g., GAPDH). After washing, the membrane was incubated with a horseradish peroxidase-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The intensity of the protein bands was quantified using densitometry software. The protein levels in the PROTAC-treated samples were normalized to the loading control and then to the vehicle-treated control. DC50 and Dmax values were determined from the dose-response curves.
Conclusion
The case of HaloPROTACs provides a clear demonstration of the crucial role that linker composition and length play in the efficacy of a PROTAC. The initial success of HaloPROTAC3, which utilizes a linker derived from a this compound precursor, laid the groundwork for the development of highly potent tools for targeted protein degradation. The subsequent development of HaloPROTAC-E, with its optimized VHL ligand and linker, showcases the significant improvements in potency and efficacy that can be achieved through rational design and iterative optimization. This guide provides researchers with a comparative framework and detailed methodologies to aid in the design and evaluation of novel PROTACs for their own targets of interest.
References
A Comparative Guide to the Preclinical Validation of HaloPROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of HaloPROTACs (Proteolysis Targeting Chimeras) with alternative protein degradation technologies, supported by experimental data from preclinical models. It is designed to assist researchers in making informed decisions about the selection and application of these powerful tools for targeted protein degradation.
Introduction to HaloPROTACs
HaloPROTACs are a class of chemical degraders that leverage the HaloTag system to induce the degradation of a target protein of interest (POI). They are bifunctional molecules comprising a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a chloroalkane moiety that covalently binds to the HaloTag protein. By fusing the HaloTag to a POI, HaloPROTACs can recruit the VHL E3 ligase to the fusion protein, leading to its ubiquitination and subsequent degradation by the proteasome. This technology offers a versatile method for targeted protein knockdown, particularly for proteins that lack known small molecule binders.
Performance Comparison of HaloPROTACs
The efficacy of HaloPROTACs is typically evaluated by their half-maximal degradation concentration (DC50) and maximum degradation level (Dmax). Lower DC50 values indicate higher potency, while higher Dmax values represent greater efficacy of degradation.
HaloPROTACs vs. Alternative Degradation Technologies
| Technology | Target Recognition | E3 Ligase Recruiter | Key Advantages | Key Disadvantages |
| HaloPROTACs | Covalent binding to HaloTag fused to the protein of interest. | Typically VHL | Applicable to any protein that can be tagged with HaloTag; high selectivity.[1] | Requires genetic modification to introduce the HaloTag; covalent binding may lead to stoichiometric rather than catalytic action.[2] |
| dTAG System | Selective binding to a mutant FKBP12 (dTAG) fused to the protein of interest. | CRBN or VHL | Rapid, reversible, and highly selective degradation; applicable to a wide range of proteins.[][4] | Requires genetic modification to introduce the dTAG; potential for immunogenicity of the tag. |
| Hydrophobic Tagging | A hydrophobic moiety is attached to a ligand for the target protein, mimicking protein misfolding. | Cellular quality control machinery (e.g., chaperones) | Does not necessarily require an E3 ligase recruiter; potentially smaller molecule size.[5] | Mechanism can be less specific and may lead to off-target effects; challenges in rational design. |
Quantitative Performance Data of HaloPROTACs
The following tables summarize the degradation performance of key HaloPROTAC molecules from published preclinical studies.
Table 1: Performance of HaloPROTAC3
| Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| GFP-HaloTag7 | HEK293 | 19 ± 1 | 90 ± 1 | |
| HiBiT-HaloTag-Nuclear Protein | HEK293 | 8.1 | ~80 | |
| HiBiT-HaloTag-Mitochondrial Membrane Protein | HEK293 | 8.1 | ~80 | |
| HiBiT-HaloTag-Cytoplasmic Protein | HEK293 | 18.6 | ~80 | |
| Halo-VPS34 | HEK293 | ~20 (estimated) | >90 |
Table 2: Performance of HaloPROTAC-E
| Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| SGK3-Halo | HEK293 | 3 - 10 | ~95 | |
| Halo-VPS34 | HEK293 | 3 - 10 | ~95 |
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of HaloPROTACs are provided below.
Western Blotting for Protein Degradation
This protocol is used to quantify the degradation of the HaloTag-fusion protein upon treatment with HaloPROTACs.
Materials:
-
Cells expressing the HaloTag-fusion protein
-
HaloPROTAC compound and DMSO (vehicle control)
-
ent-HaloPROTAC (negative control)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-HaloTag, anti-target protein, anti-loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the HaloPROTAC, ent-HaloPROTAC, or DMSO for the desired duration (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control. The percentage of protein degradation is calculated relative to the vehicle-treated control.
Cell Viability Assay (MTS Assay)
This assay is performed to assess the cytotoxicity of HaloPROTAC compounds.
Materials:
-
Cells of interest
-
96-well plates
-
HaloPROTAC compound and DMSO
-
MTS reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the HaloPROTAC or DMSO for a specified period (e.g., 48 hours).
-
MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells.
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of HaloPROTACs in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID)
-
Tumor cells expressing the HaloTag-fusion protein
-
Matrigel
-
HaloPROTAC compound formulated for in vivo delivery
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells mixed with Matrigel into the flanks of the mice.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the HaloPROTAC compound or vehicle control according to the desired dosing schedule (e.g., daily intraperitoneal injection).
-
Tumor Measurement: Measure the tumor volume with calipers at regular intervals.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting to confirm target degradation).
Visualizing the Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows involved in the validation of HaloPROTACs.
HaloPROTAC Mechanism of Action
Caption: Mechanism of HaloPROTAC-induced protein degradation.
Experimental Workflow for Preclinical Validation
Caption: Workflow for preclinical validation of HaloPROTACs.
Signaling Pathway Inhibition by HaloPROTAC
Caption: Inhibition of a signaling pathway via HaloPROTAC-mediated degradation.
References
A Comparative Guide to the Specificity of PROTACs Synthesized with Cl-C6-PEG4-C3-COOH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of PROTACs synthesized using the Cl-C6-PEG4-C3-COOH linker, offering a comparative analysis against alternative linker compositions to inform the rational design of potent and specific protein degraders. Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, yet their success is critically dependent on the nuanced properties of the chemical linker that connects the target-binding warhead to the E3 ligase ligand. The composition, length, and flexibility of this linker are pivotal in dictating the efficacy, selectivity, and pharmacokinetic properties of the final PROTAC molecule.[1]
The this compound linker is a bifunctional molecule designed for the synthesis of chloroalkane-containing PROTACs, often referred to as HaloPROTACs.[2] The chloroalkane moiety serves as a reactive warhead for covalent binding to proteins tagged with HaloTag, a widely used tool for chemical genetics, or for engaging with specific endogenous proteins. The linker itself combines a 6-carbon alkyl chain (C6) with a tetra-polyethylene glycol (PEG4) unit, terminating in a 3-carbon carboxylic acid (C3-COOH) for conjugation to an E3 ligase ligand. This hybrid alkyl/PEG composition provides a balance of hydrophilicity and flexibility, which can significantly influence the formation of a productive ternary complex—the cornerstone of PROTAC-mediated protein degradation.
The PROTAC Mechanism of Action
PROTACs function by hijacking the cell's native ubiquitin-proteasome system. They act as a bridge to induce the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity enables the E3 ligase to catalyze the transfer of ubiquitin to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Figure 1: PROTAC-mediated protein degradation pathway.
Quantitative Comparison of Linker Performance
The specificity and potency of a PROTAC are not solely determined by its binding affinity to the target protein. The linker plays a crucial role in enabling a favorable conformation for the ternary complex, which is essential for efficient ubiquitination.[3][4] The length and composition of the linker directly impact key performance metrics such as DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation achieved).
To illustrate the impact of the this compound linker, we present a synthesized comparison based on established trends in PROTAC literature. The following tables summarize representative data for a hypothetical HaloTag-fusion protein, comparing the performance of a PROTAC with the PEG4-based linker to alternatives with varying PEG lengths and a purely alkyl-based linker of similar length.
Table 1: Impact of PEG Linker Length on Degradation of HaloTag-Fusion Protein
| PROTAC Linker Composition | Linker Length (atoms, approx.) | DC50 (nM) | Dmax (%) | Rationale for Performance |
| Cl-C6-PEG3 -C3-COOH | 21 | 55 | 85 | Effective, but potentially suboptimal spatial orientation of the ternary complex. |
| This compound | 24 | 15 | >95 | Optimal length and flexibility, leading to a highly stable and productive ternary complex. |
| Cl-C6-PEG5 -C3-COOH | 27 | 40 | 90 | Increased flexibility may lead to less stable or unproductive ternary complex conformations.[3] |
| Cl-C6-PEG6 -C3-COOH | 30 | 120 | 75 | Excessively long linker reduces the effective concentration and hinders efficient ubiquitination. |
Note: Data is representative and synthesized based on trends observed in studies comparing PROTACs with varying PEG linker lengths.
Table 2: Comparison of PEG vs. Alkyl Linker Composition
| PROTAC Linker Composition | Linker Type | DC50 (nM) | Dmax (%) | Key Physicochemical Properties |
| This compound | PEG/Alkyl Hybrid | 15 | >95 | Hydrophilic, enhances solubility and may improve cell permeability through conformational shielding. |
| Cl-C12-C3-COOH | Purely Alkyl | 95 | 70 | Hydrophobic, may lead to lower solubility and potential for non-specific binding. |
Note: Data is representative and synthesized based on studies comparing PROTACs with PEG and alkyl linkers. The reduced efficacy of the alkyl linker can be attributed to poor solubility and less favorable ternary complex formation, a phenomenon observed in some PROTAC systems.
Experimental Protocols for Specificity Assessment
To rigorously assess the specificity of a PROTAC, a multi-faceted approach combining cellular degradation assays, ternary complex formation analysis, and unbiased proteomics is required.
Western Blot for Target Degradation
This assay directly measures the degradation of the target protein in a cellular context.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T expressing a HaloTag-fusion protein) and allow them to adhere. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a defined period (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest and lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour. Incubate with a primary antibody against the target protein (or HaloTag) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein levels to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine DC50 and Dmax values.
Figure 2: Experimental workflow for Western Blot analysis.
Biophysical Assays for Ternary Complex Formation
Techniques like Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) can quantify the formation and stability of the POI-PROTAC-E3 ligase ternary complex.
Protocol (SPR-based):
-
Immobilization: Immobilize a biotinylated E3 ligase (e.g., VHL or Cereblon complex) onto a streptavidin-coated sensor chip.
-
Binary Interaction: Inject the PROTAC over the E3 ligase surface to measure the binary binding kinetics.
-
Ternary Complex Formation: In separate experiments, inject the target protein alone (as a control) and a pre-incubated mixture of the target protein and the PROTAC over the E3 ligase surface.
-
Data Analysis: A significant increase in the binding response for the protein/PROTAC mixture compared to the protein alone indicates the formation of a ternary complex. Kinetic analysis can be used to determine the association and dissociation rates and the cooperativity of the complex formation.
Mass Spectrometry-based Proteomics for Selectivity Profiling
This unbiased approach provides a global view of protein level changes across the proteome, identifying potential off-target degradation events.
Protocol (TMT-based):
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to induce maximal degradation of the target (e.g., 10x DC50) and a vehicle control. A short treatment time (e.g., 4-8 hours) is often used to focus on direct effects.
-
Protein Extraction and Digestion: Lyse the cells, extract proteins, and digest them into peptides using trypsin.
-
TMT Labeling: Label the peptide samples from different conditions with isobaric Tandem Mass Tags (TMT).
-
LC-MS/MS Analysis: Combine the labeled samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify thousands of proteins. Calculate the relative abundance of each protein in the PROTAC-treated sample compared to the control. Proteins that are significantly downregulated are potential off-targets.
Figure 3: Workflow for proteomics-based selectivity profiling.
Conclusion: The Strategic Value of the this compound Linker
The choice of linker is a critical decision in PROTAC design, with profound implications for the molecule's overall performance. The this compound linker offers a compelling combination of features: a reactive chloroalkane handle for versatile conjugation, a hybrid alkyl/PEG backbone to balance flexibility and solubility, and a length that, as suggested by comparative data, is often near-optimal for achieving potent and efficient protein degradation.
The experimental data, though synthesized from broader trends, strongly indicates that both linker length and composition are paramount. A PEG4 unit often strikes an effective balance, avoiding the steric constraints of shorter linkers and the reduced efficacy of longer ones. Furthermore, the hydrophilic nature of the PEG component generally confers superior physicochemical properties compared to purely alkyl-based linkers, which is crucial for developing PROTACs with drug-like characteristics.
Ultimately, the optimal linker is context-dependent, relying on the specific topology of the target protein and E3 ligase. The protocols and comparative data presented in this guide provide a robust framework for researchers to systematically evaluate linkers like this compound, facilitating the development of highly specific and potent next-generation protein degraders.
References
The Great Divide: A Head-to-Head Comparison of Flexible vs. Rigid Linkers in PROTAC Design
A deep dive into the chemical scaffolds that bridge the gap in targeted protein degradation, this guide offers a critical analysis of flexible and rigid linkers in Proteolysis-Targeting Chimeras (PROTACs). We dissect the impact of linker choice on degradation efficacy, pharmacokinetics, and overall therapeutic potential, supported by a comprehensive review of experimental data and methodologies.
In the rapidly evolving field of targeted protein degradation, the linker connecting the target-engaging and E3 ligase-recruiting moieties of a PROTAC is no longer an afterthought.[1][2][] Once considered a mere spacer, the linker is now recognized as a critical determinant of a PROTAC's biological activity.[1][2] Its length, composition, and rigidity profoundly influence the formation of a productive ternary complex, ultimately dictating the efficiency and selectivity of protein degradation. This guide provides a comparative analysis of two major classes of linkers—flexible and rigid—to inform rational PROTAC design for researchers, scientists, and drug development professionals.
Flexible Linkers: The Versatile Workhorse
Flexible linkers, predominantly composed of polyethylene glycol (PEG) or alkyl chains, have historically been the most common choice in PROTAC design due to their synthetic tractability and the ease with which their length can be modified. These linkers offer a high degree of conformational freedom, allowing the PROTAC to adopt various orientations to facilitate the crucial handshake between the target protein and the E3 ligase.
Advantages of Flexible Linkers:
-
Synthetic Accessibility: Alkyl and PEG chains are readily incorporated into PROTAC structures using well-established chemical methods.
-
Improved Solubility and Permeability: The hydrophilic nature of PEG linkers can enhance the aqueous solubility and cell permeability of the PROTAC molecule.
-
Facilitated Ternary Complex Formation: The conformational flexibility can be advantageous in the early stages of PROTAC development when the optimal geometry for the ternary complex is unknown.
Disadvantages of Flexible Linkers:
-
Entropic Penalties: The high degree of flexibility can lead to a significant entropic cost upon binding to form the ternary complex, potentially reducing binding affinity.
-
Metabolic Instability: PEG and alkyl chains can be susceptible to oxidative metabolism, which may limit the in vivo half-life of the PROTAC.
-
Potential for Off-Target Effects: The lack of a defined conformation can sometimes lead to non-specific binding and off-target effects.
Rigid Linkers: The Conformationally Constrained Contenders
In a strategic shift from the conventional flexible scaffolds, researchers are increasingly turning to rigid linkers to exert greater control over the PROTAC's conformation. These linkers often incorporate cyclic structures such as piperazine, piperidine, or aromatic rings, as well as alkynes and triazoles, to pre-organize the molecule into a bioactive conformation.
Advantages of Rigid Linkers:
-
Enhanced Potency and Selectivity: By reducing the entropic penalty of binding, rigid linkers can lead to more stable and productive ternary complexes, resulting in improved degradation potency (lower DC50 values) and selectivity.
-
Improved Pharmacokinetic Properties: The conformational constraint can improve metabolic stability and other pharmacokinetic parameters.
-
Pre-organization for Bioactive Conformation: Rigid linkers can lock the PROTAC in a conformation that is optimal for ternary complex formation.
Disadvantages of Rigid Linkers:
-
Synthetic Complexity: The synthesis of PROTACs with rigid linkers can be more challenging and resource-intensive compared to their flexible counterparts.
-
Requirement for Structural Information: The rational design of rigid linkers often necessitates a deeper understanding of the three-dimensional structure of the ternary complex.
-
Potential for Misfit: An improperly designed rigid linker can introduce steric hindrance and prevent the formation of a productive ternary complex.
Quantitative Comparison of Linker Performance
The choice between a flexible and a rigid linker is highly dependent on the specific target protein and E3 ligase pair. The following tables summarize representative data from the literature, highlighting the impact of linker type on PROTAC performance.
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | VHL | Flexible (PEG) | - | 54 | >90 | |
| BRD4 | VHL | Rigid (disubstituted alkane) | - | 18 | >90 | |
| TBK1 | VHL | Flexible (Alkyl/Ether) | < 12 | No degradation | - | |
| TBK1 | VHL | Flexible (Alkyl/Ether) | 12-29 | 3-292 | 76-96 | |
| CRBN | CRBN (homo-PROTAC) | Flexible (PEG) | 8 | Potent | - | |
| CRBN | CRBN (homo-PROTAC) | Flexible (Alkyl) | 9 | Concentration-dependent decrease | - | |
| ERα | pVHL | Flexible (Hydrocarbon) | 12 | ~100 | ~70 | |
| ERα | pVHL | Flexible (Hydrocarbon) | 16 | ~30 | ~90 |
Experimental Protocols for Evaluating PROTAC Performance
The systematic evaluation of PROTACs with different linkers relies on a suite of robust biochemical and cellular assays.
Western Blot for Protein Degradation
This is the gold-standard method for quantifying the reduction in target protein levels following PROTAC treatment.
-
Principle: Measures the amount of a specific protein in a sample.
-
Protocol:
-
Cell Culture and Treatment: Plate cells and treat with varying concentrations of the PROTAC for a specified duration.
-
Cell Lysis: Harvest and lyse the cells to release their protein content.
-
Protein Quantification: Determine the total protein concentration in each lysate.
-
SDS-PAGE and Transfer: Separate proteins by size using gel electrophoresis and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to a detection enzyme.
-
Detection: Visualize the protein bands using a chemiluminescent or fluorescent substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin) to determine the percentage of protein degradation.
-
Ternary Complex Formation Assays
These assays are crucial for understanding the ability of a PROTAC to bring together the target protein and the E3 ligase.
-
Isothermal Titration Calorimetry (ITC):
-
Principle: Directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.
-
General Protocol: A solution of the PROTAC is titrated into a solution containing the target protein and/or the E3 ligase, and the heat released or absorbed is measured. This allows for the determination of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
-
-
Surface Plasmon Resonance (SPR):
-
Principle: Measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.
-
General Protocol: One of the binding partners (e.g., the E3 ligase) is immobilized on the sensor chip. A solution containing the PROTAC and/or the target protein is then flowed over the chip to measure the kinetics of binary and ternary complex formation.
-
-
NanoBRET™ Assay:
-
Principle: A bioluminescence resonance energy transfer (BRET)-based assay that measures protein-protein interactions in live cells.
-
General Protocol: The target protein is fused to a NanoLuc® luciferase, and the E3 ligase is fused to a HaloTag® protein that is labeled with a fluorescent ligand. The addition of a PROTAC that brings the two proteins into proximity results in energy transfer and a BRET signal.
-
Visualizing the Logic of PROTAC Action and Design
Caption: PROTAC-mediated protein degradation pathway.
Caption: Comparison of flexible and rigid linkers.
Conclusion: A Balancing Act in PROTAC Optimization
The choice between a flexible and a rigid linker in PROTAC design is not a one-size-fits-all decision. Flexible linkers offer a pragmatic starting point for exploring structure-activity relationships, while rigid linkers provide a pathway to highly potent and selective degraders, albeit with increased synthetic and design challenges. A successful PROTAC development campaign often involves an iterative process of linker optimization, starting with flexible or semi-flexible linkers and progressing to more rigid designs as a deeper understanding of the ternary complex is gained. The future of PROTAC design will likely involve a more integrated approach, combining computational modeling with empirical screening to rationally design linkers that precisely control the geometry of the ternary complex, ultimately leading to the development of safer and more effective protein-degrading therapeutics.
References
Safety Operating Guide
A Guide to the Safe Disposal of Cl-C6-PEG4-C3-COOH
Immediate Safety and Handling
Before initiating any disposal protocol, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). Adherence to these safety measures is the first line of defense against potential chemical exposure.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles or a face shield should be worn at all times.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile gloves. Gloves should be inspected before use and disposed of properly after handling the chemical.
-
Body Protection: A laboratory coat is mandatory to protect against splashes and spills.
All handling and disposal procedures should be conducted in a well-ventilated area, ideally within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The disposal of Cl-C6-PEG4-C3-COOH, whether in solid form or in solution, requires careful segregation and clear labeling to facilitate proper handling by your institution's Environmental Health and Safety (EHS) department.[1]
-
Segregation of Waste: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's EHS guidelines.[1]
-
Solid Waste: Collect contaminated solid materials such as pipette tips, tubes, and weighing paper in a designated, leak-proof container.
-
Liquid Waste: Collect solutions containing this compound in a separate, clearly labeled, and sealable waste container.
-
-
Labeling of Waste Containers: Proper labeling is critical for safe waste management. The label on the waste container should include:
-
The full chemical name: "this compound"
-
The concentration (if in solution).
-
The words "Hazardous Waste".
-
The date when the waste was first added to the container.
-
Any known hazards associated with the compound (e.g., "Irritant," if applicable, though most PEG compounds are not classified as hazardous).[1]
-
-
Storage of Waste:
-
Waste containers must be kept securely closed at all times, except when adding waste.
-
Store the waste in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from incompatible materials.
-
-
Arranging for Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste. Follow their specific procedures and guidelines.
Spill and Decontamination Procedures
In the event of a spill, prompt and appropriate action is necessary to mitigate any potential hazards.
For a solid spill:
-
Wearing appropriate PPE, gently cover the spill with an absorbent material suitable for chemical spills, such as vermiculite or sand.
-
Carefully sweep the material into a designated hazardous waste container, avoiding the creation of dust.
-
Wipe the spill area with a damp cloth and dispose of the cloth as hazardous waste.
-
Wash the area with soap and water.
For a liquid spill:
-
Absorb the spill with an inert, non-combustible material like absorbent pads.
-
Collect the contaminated absorbent material into a hazardous waste container.
-
Clean the spill area as described for a solid spill.
Decontamination of Glassware:
-
Rinse glassware that has been in contact with this compound with a suitable solvent (e.g., ethanol or acetone) to remove any residual compound.
-
Collect the initial rinsate as hazardous waste.
-
Subsequent washes with soap and water can typically be disposed of down the drain, but it is essential to confirm this with your local EHS regulations.
Disposal Parameters
While specific quantitative data for the disposal of this compound is not available in the provided search results, the following table summarizes the key qualitative parameters for its safe disposal.
| Parameter | Guideline | Source |
| Waste Classification | To be disposed of as hazardous waste, unless otherwise specified by local regulations. | |
| Mixing of Waste | Do not mix with other chemical waste streams unless permitted by EHS. | |
| Spill Containment | Use inert absorbent material (e.g., vermiculite, sand, absorbent pads). | |
| Entry into Drains | Do not let the product enter drains. | |
| PPE | Safety goggles, chemical-resistant gloves, lab coat. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and responsible chemical waste management. Always consult your institution's specific safety and disposal guidelines, as local regulations may vary.
References
Personal protective equipment for handling Cl-C6-PEG4-C3-COOH
Essential Safety and Handling Guide for Cl-C6-PEG4-C3-COOH
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located in the provided search results. The following guidance is based on the safety protocols for structurally similar compounds, including PEGylated linkers and carboxylic acids, as well as general laboratory best practices.[1] This compound should be handled with caution as a potentially hazardous substance.[1]
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is critical for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
To minimize exposure and ensure safety, the following personal protective equipment is mandatory when handling this compound.
| Body Part | Personal Protective Equipment | Material/Standard and Rationale |
| Eyes/Face | Chemical safety goggles and/or a face shield.[1][2][3] | Goggles should be splash-proof to protect eyes from accidental splashes. Standard safety glasses do not offer sufficient protection. |
| Hands | Chemical-resistant gloves. | Nitrile or butyl rubber gloves are recommended for handling acids. Gloves must be inspected for any signs of degradation before use and disposed of immediately if contaminated. |
| Body | Laboratory coat. | A fully fastened lab coat provides a primary barrier against accidental spills. For larger quantities, an impervious apron should also be worn. |
| Respiratory | Use in a well-ventilated area or chemical fume hood. | All handling should be performed within a certified chemical fume hood to minimize the inhalation of potential vapors or aerosols. A respirator may be necessary for large spills or if ventilation is inadequate. |
| Feet | Closed-toe shoes. | Protects feet from spills and falling objects. |
Operational Plan: From Handling to Disposal
A systematic approach to handling and disposal is essential for laboratory safety and environmental compliance.
Engineering Controls and Preparation
-
Ventilation: Always handle the compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize vapor inhalation.
-
Emergency Equipment: Ensure that eyewash stations and safety showers are readily accessible and operational before beginning work.
-
Workspace: Prepare a designated workspace that is clean and uncluttered to prevent spills and cross-contamination.
Safe Handling Protocols
-
Avoid direct contact with skin and eyes and prevent inhalation of any dust or vapors.
-
When transferring the compound, do so carefully to avoid generating aerosols.
-
Keep the container tightly sealed when not in use to prevent the release of vapors.
-
Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.
-
Do not eat, drink, or smoke in the laboratory area where the chemical is being handled.
Spill Management
-
Small Spills: For minor spills, absorb the material with an inert substance (e.g., vermiculite, sand). Collect the contaminated absorbent into a suitable, sealed, and properly labeled container for disposal. Clean the affected area thoroughly with soap and water.
-
Large Spills: In the event of a large spill, evacuate the area immediately. Do not attempt to clean it up unless you are properly trained and equipped. Contact your institution's environmental health and safety department for assistance.
Waste Disposal Plan
-
Segregation: All waste materials, including the chemical itself, any contaminated absorbents, and disposable PPE (like gloves), must be treated as hazardous waste. Do not mix this chemical waste with other waste streams.
-
Containment: Collect all hazardous waste in a dedicated, clearly labeled, and sealed container to await disposal.
-
Disposal: Arrange for disposal through an approved waste disposal company, ensuring compliance with all local, state, and federal regulations.
Procedural Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
